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Foundational

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 3-[(3-Bromophenyl)methoxy]-4-iodooxolane

Abstract Introduction and Molecular Structure The molecule 3-[(3-Bromophenyl)methoxy]-4-iodooxolane is a complex ether containing multiple functionalities critical to its chemical properties: a substituted aromatic ring,...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Introduction and Molecular Structure

The molecule 3-[(3-Bromophenyl)methoxy]-4-iodooxolane is a complex ether containing multiple functionalities critical to its chemical properties: a substituted aromatic ring, an ether linkage, and a halogenated five-membered heterocyclic (oxolane) core. Each of these features imparts a distinct signature on the NMR spectrum, making it a powerful technique for structural confirmation. The presence of two stereocenters at the C3 and C4 positions of the oxolane ring implies the potential for diastereomers, further emphasizing the need for careful spectral analysis.

For clarity and consistency throughout this guide, the following standardized numbering system will be used for the atoms in 3-[(3-Bromophenyl)methoxy]-4-iodooxolane.

Figure 1: Molecular structure and atom numbering scheme for 3-[(3-Bromophenyl)methoxy]-4-iodooxolane.

Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

The proton NMR spectrum provides a wealth of information regarding the electronic environment and connectivity of hydrogen atoms.[1] The spectrum of this molecule can be divided into three distinct regions: the aromatic region, the benzylic ether region, and the aliphatic oxolane region.

LabelPredicted δ (ppm)MultiplicityPredicted J (Hz)IntegrationAssignment
H2'7.55s (broad)-1HAromatic
H6'7.45dJ = 7.81HAromatic
H4'7.40dJ = 7.81HAromatic
H5'7.25tJ = 7.81HAromatic
H74.60s-2HAr-CH₂ -O
H44.40 - 4.50m-1HI-CH -
H34.10 - 4.20m-1HO-CH -
H2, H53.80 - 4.05m-4H-O-CH₂ -
Interpretation of ¹H NMR Data
  • Aromatic Protons (H2', H4', H5', H6'; δ 7.25-7.55): The four protons on the 3-bromophenyl ring will resonate in the characteristic downfield region for aromatic compounds.[3]

    • H2' is ortho to the electron-withdrawing bromine and the CH₂O group, leading to a prediction of it being the most deshielded proton in the aromatic system, likely appearing as a broad singlet or a triplet with very small coupling.

    • H4' and H6' are expected to be doublets due to ortho-coupling with H5'. Their chemical shifts will be influenced by their positions relative to the bromine and methoxy substituents.

    • H5' will appear as a triplet due to coupling with both H4' and H6', representing a typical ortho-coupling constant of approximately 7.8 Hz.

  • Benzylic Protons (H7; δ 4.60): The two protons of the methylene bridge (C7) are chemically equivalent and adjacent to an oxygen atom and an aromatic ring. This deshielding environment shifts their resonance significantly downfield.[4] As there are no adjacent protons, the signal is expected to be a sharp singlet.

  • Oxolane Ring Protons (H2, H3, H4, H5; δ 3.80-4.50): This region is the most complex due to the stereochemistry and the influence of multiple electronegative atoms.

    • H4 (δ 4.40-4.50): This proton is directly attached to the carbon bearing the iodine atom. The strong electron-withdrawing effect of iodine will cause a significant downfield shift, making it the most deshielded proton on the oxolane ring. It will appear as a multiplet due to coupling with H3 and the two H5 protons.

    • H3 (δ 4.10-4.20): This proton is attached to the carbon bearing the ether side chain. It is also significantly deshielded by the adjacent oxygen atom. Its multiplicity will be complex due to coupling with H4 and the two H2 protons.

    • H2 and H5 (δ 3.80-4.05): These four protons are on carbons adjacent to the ring oxygen, causing them to be deshielded relative to a standard alkane. The protons on C2 (and C5) are diastereotopic, meaning they are chemically non-equivalent and will have different chemical shifts and will couple with each other (geminal coupling) as well as with adjacent protons (vicinal coupling). This will result in a complex, overlapping multiplet system. Two-dimensional NMR techniques would be essential for definitive assignment.[1]

Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

The ¹³C NMR spectrum provides direct information about the carbon skeleton of the molecule.[1] The low natural abundance of ¹³C (1.1%) means that ¹³C-¹³C coupling is typically not observed, resulting in a spectrum of singlets (in a proton-decoupled experiment).

LabelPredicted δ (ppm)Assignment
C1'140.5Aromatic Quaternary (C-CH₂)
C3'122.5Aromatic Quaternary (C-Br)
C2', C4', C5', C6'126.0 - 132.0Aromatic CH
C380.0 - 85.0Oxolane CH-O
C275.0 - 80.0Oxolane CH₂-O
C572.0 - 77.0Oxolane CH₂-O
C770.0Benzylic CH₂-O
C430.0 - 35.0Oxolane CH-I
Interpretation of ¹³C NMR Data
  • Aromatic Carbons (C1'-C6'; δ 122.5-140.5): The six carbons of the phenyl ring appear in the typical aromatic region.

    • The quaternary carbons, C1' (attached to the CH₂O group) and C3' (attached to Br), are readily identifiable. C3' is expected at a lower chemical shift due to the "heavy atom effect" of bromine.[5]

    • The four protonated carbons (C2', C4', C5', C6' ) will appear as distinct signals within the aromatic region, with their precise shifts determined by the substituent effects.

  • Oxolane and Benzylic Carbons (C2, C3, C4, C5, C7; δ 30.0-85.0): This is the aliphatic region.

    • C3 (δ 80.0-85.0): This carbon is attached to the bulky and electronegative benzyloxy group, causing it to be the most downfield-shifted carbon in the aliphatic region.

    • C2 and C5 (δ 72.0-80.0): These carbons are both directly bonded to the in-ring ether oxygen, resulting in significant deshielding. Their chemical shifts may be similar but distinct due to the different substituents at the C3 and C4 positions.

    • C7 (δ 70.0): The benzylic carbon is deshielded by the adjacent oxygen and aromatic ring.

    • C4 (δ 30.0-35.0): This carbon is attached to iodine. The "heavy atom effect" of iodine causes a significant upfield shift compared to what would be expected based on electronegativity alone. This is a highly characteristic feature and a key indicator for the position of the iodine atom.

Experimental Protocols and Workflow

To obtain high-quality NMR data for structural verification, a standardized and rigorous experimental approach is necessary.

Sample Preparation
  • Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable initial choice for its excellent solubilizing power for a wide range of organic compounds and its relatively simple residual solvent signal.[6] If solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d₆) or acetone-d₆ can be considered.

  • Concentration: For ¹H NMR, prepare a solution of approximately 5-10 mg of the compound in 0.6-0.7 mL of deuterated solvent. For ¹³C NMR, a more concentrated sample (20-50 mg) is recommended to achieve a good signal-to-noise ratio in a reasonable time.[7]

  • Referencing: Add a small amount of tetramethylsilane (TMS) as an internal standard, with its signal set to 0.00 ppm for both ¹H and ¹³C spectra.[4] Alternatively, the residual solvent peak can be used as a secondary reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).[6]

  • Filtration: Filter the final solution through a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.

NMR Data Acquisition and Analysis Workflow

The following workflow outlines the logical progression from sample preparation to final structure confirmation.

Figure 2: Recommended workflow for the complete NMR-based structural elucidation of 3-[(3-Bromophenyl)methoxy]-4-iodooxolane.

Conclusion

The ¹H and ¹³C NMR spectra of 3-[(3-Bromophenyl)methoxy]-4-iodooxolane are predicted to exhibit highly characteristic features that enable its unambiguous identification. Key diagnostic signals include the distinct pattern of the 3-bromophenyl aromatic system, the singlet for the benzylic CH₂ protons, and the complex, diastereotopic multiplets of the oxolane ring. In the ¹³C spectrum, the upfield shift of the iodine-bearing carbon (C4) is a particularly powerful diagnostic marker. While this guide provides a robust predictive framework, the definitive assignment of all resonances, particularly within the complex oxolane system, would necessitate the use of two-dimensional NMR experiments such as HSQC and HMBC to establish direct and long-range C-H correlations.

References

  • Wiley-VCH. (n.d.). Supporting Information.
  • Theranostics. (n.d.). Supporting Information.
  • Rsc.org. (n.d.). Supporting Information.
  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 50 MHz, H2O, predicted) (NP0174743).
  • Spectroscopy Online. (2023, September 1). Halogenated Organic Compounds.
  • University of Cambridge. (n.d.). NMR Techniques in Organic Chemistry: a quick guide.
  • Unknown. (n.d.). Spectroscopic Analysis of Organic Compounds.
  • ChemTalk. (2022, October 3). Spectral Analysis of Organic Compounds.
  • PMC. (n.d.). 1H-NMR Determination of Organic Compounds in Municipal Wastewaters and the Receiving Surface Waters in Eastern Cape Province of South Africa.
  • PMC. (n.d.). Synthesis of 2-Oxaadamantane Derivatives.
  • PubMed. (2013, January 24). Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds.
  • Nanomaterials Chemistry. (2024, September 16). One-pot and Three-component Synthesis of Substituted Furan-2-one Derivatives Using NPs-DBN Tribromide Catalyst.
  • MDPI. (2022, February 9). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions.
  • Unknown. (2004, June 9). C-13 NMR study of substituent effects in 1,2,4-oxadiazole and 1,2,4-thiadiazole derivatives.
  • SciSpace. (n.d.). 13 C NMR Spectra of Some Substituted 1,2,4-Oxadiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles.
  • ACS Publications. (2016, February 19). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.
  • MDPI. (2024, January 13). 1H-NMR-Based Chemometric Analysis of Echinacea Species to Predict Effectors of Myeloid Progenitor Stimulation.
  • Semantic Scholar. (2020, May 1). Quantitative 1H NMR analysis of a difficult drug substance and its exo-isomer as hydrochloride salts using alkaline deuterated methanol.
  • Doc Brown's Advanced Organic Chemistry. (n.d.). low/high resolution 1H proton nmr spectrum of 1-methoxypropane C4H10O CH3OCH2CH2CH3 analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methyl propyl ether 1-H nmr explaining spin-spin coupling for line splitting.

Sources

Exploratory

Structural Elucidation and Stereochemical Assignment of 3-[(3-Bromophenyl)methoxy]-4-iodooxolane: A Crystallographic Whitepaper

Executive Summary The functionalization of saturated oxygen heterocycles is a cornerstone of modern medicinal chemistry. 3-[(3-Bromophenyl)methoxy]-4-iodooxolane represents a highly versatile, densely functionalized tetr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The functionalization of saturated oxygen heterocycles is a cornerstone of modern medicinal chemistry. 3-[(3-Bromophenyl)methoxy]-4-iodooxolane represents a highly versatile, densely functionalized tetrahydrofuran (oxolane) scaffold. Featuring two contiguous stereocenters (C3 and C4) and heavy halogen substituents (Bromine and Iodine), this molecule presents both a synthetic opportunity and a structural challenge.

As a Senior Application Scientist, I have designed this whitepaper to provide an in-depth, self-validating methodology for determining the absolute stereochemistry and crystal packing dynamics of this compound. By leveraging single-crystal X-ray diffraction (SCXRD) and theoretical conformational analysis, this guide establishes a rigorous framework for researchers seeking to validate the structural integrity of complex halogenated heterocycles.

Stereochemical Framework and Conformational Dynamics

The oxolane core of 3-[(3-Bromophenyl)methoxy]-4-iodooxolane contains two adjacent chiral centers at C3 and C4, yielding four possible stereoisomers: a pair of cis enantiomers and a pair of trans enantiomers. Determining the absolute configuration is critical, as the spatial orientation of the 3-bromobenzyloxy and iodo groups dictates the molecule's pharmacological profile and downstream reactivity.

Pseudorotation in the Oxolane Ring

Unlike rigid aromatic systems, the five-membered oxolane ring is highly flexible and does not adopt a planar geometry due to severe eclipsing torsional strain (Pitzer strain). Instead, the ring undergoes pseudorotation , constantly shifting between Envelope (E) and Twist (T) conformations. The exact puckering amplitude and phase angle can be mathematically modeled to understand the preferred geometry in the solid state[1].

In the crystal lattice, the bulky iodine at C4 and the ether linkage at C3 force the oxolane ring into a specific Twist ( T ) conformation to minimize 1,2-steric clashes. This conformational locking is a direct result of the interplay between intramolecular steric hindrance and intermolecular lattice forces.

Interactions Root 3-[(3-Bromophenyl)methoxy] -4-iodooxolane Lattice Stereo Stereochemistry (C3, C4 Configuration) Root->Stereo Conf Oxolane Conformation (Twist/Envelope) Root->Conf Pack Crystal Packing Forces Root->Pack HBond Halogen Bonding (C-I···O & C-Br···π) Pack->HBond VDW van der Waals & π-π Stacking Pack->VDW

Caption: Hierarchical breakdown of structural features and lattice packing forces.

Intermolecular Interactions: The Role of Halogen Bonding

The solid-state architecture of 3-[(3-Bromophenyl)methoxy]-4-iodooxolane is predominantly governed by halogen bonding . Halogen atoms like Iodine and Bromine exhibit an anisotropic charge distribution: they possess an equatorial belt of negative electron density and a polar cap of positive electrostatic potential, known as a σ -hole [2].

Because Iodine is highly polarizable, its σ -hole is exceptionally strong. In the crystal lattice, this electron-deficient region acts as a potent Lewis acid, forming highly directional, non-covalent interactions with Lewis bases (such as the oxygen atom of the oxolane ring or the ether linkage of an adjacent molecule). These C−I⋯O and C−Br⋯π interactions dictate the supramolecular assembly, overriding weaker van der Waals forces and guiding the crystallization process into a highly ordered, predictable lattice[2].

Experimental Methodology: Self-Validating Crystallographic Protocol

To unambiguously determine the absolute configuration (e.g., validating the (3S,4R) enantiomer), a highly controlled, self-validating crystallographic workflow is required.

Single-Crystal Growth via Vapor Diffusion

Causality: Vapor diffusion is selected over slow evaporation because it provides a highly controlled, asymptotic approach to supersaturation. This minimizes the nucleation rate, yielding fewer but larger, diffraction-quality single crystals without solvent trapping.

Step-by-Step Protocol:

  • Solvent Selection: Dissolve 15 mg of enantiopure 3-[(3-Bromophenyl)methoxy]-4-iodooxolane in 0.5 mL of dichloromethane (DCM) in a 2-dram inner vial. DCM is chosen for its high solubilizing power and moderate volatility.

  • Antisolvent Chamber: Place the unsealed inner vial into a 20 mL outer scintillation vial containing 4 mL of pentane (the antisolvent).

  • Equilibration: Seal the outer vial tightly with a PTFE-lined cap. The higher vapor pressure of pentane drives its diffusion into the DCM solution, gradually lowering the dielectric constant and forcing the compound out of solution.

  • Validation (Harvesting): After 72 hours, inspect the vial under a polarizing optical microscope. The presence of sharp, block-like crystals that extinguish polarized light uniformly validates a successful, single-domain crystal growth. Immediately immerse the harvested crystal in perfluoropolyether oil to prevent atmospheric degradation.

X-Ray Diffraction Data Collection

Causality: For absolute structure determination, maximizing the anomalous dispersion signal ( Δf′′ ) is non-negotiable. Therefore, Cu K α radiation ( λ=1.54184 Å) is strictly utilized instead of Mo K α . The heavier Iodine and Bromine atoms scatter Cu K α X-rays anomalously, creating measurable differences in the intensities of Friedel opposite reflections ( Ihkl​=Ihˉkˉlˉ​ ).

Step-by-Step Protocol:

  • Mounting: Mount a 0.15×0.10×0.10 mm crystal on a MiTeGen micro-loop and transfer it to the diffractometer goniometer.

  • Cryocooling: Flash-cool the crystal to 100 K using an Oxford Cryosystems nitrogen stream. Causality: Cooling minimizes atomic thermal vibrations (Debye-Waller factors), drastically improving high-angle diffraction intensity and overall resolution.

  • Data Acquisition: Collect ω and ϕ scans targeting >99.5% completeness and a high redundancy (multiplicity >5 ). High redundancy is a self-validating requirement to ensure the statistical reliability of the anomalous signal.

Structure Solution and Refinement

Causality: The phase problem is solved using dual-space iterative methods, followed by full-matrix least-squares refinement to optimize the atomic coordinates against the experimental data.

Step-by-Step Protocol:

  • Integration: Integrate the raw frames and apply a rigorous empirical absorption correction (e.g., SADABS). Validation: The internal agreement factor ( Rint​ ) must be <0.05 to proceed.

  • Solution & Refinement: Solve the structure using SHELXT and refine on F2 using SHELXL[3]. Refine all non-hydrogen atoms (I, Br, O, C) anisotropically.

  • Stereochemical Validation (The Flack Parameter): Calculate the Flack parameter ( x ) to determine the absolute structure[4]. A self-validating system requires x≈0 with a standard uncertainty (s.u.) of <0.03 . A value of x≈1 indicates the crystal is the inverted enantiomer, while x≈0.5 indicates racemic twinning.

XrayWorkflow A Compound Synthesis & Purification B Single Crystal Growth (Vapor Diffusion) A->B High Purity C X-ray Diffraction (Cu Kα Radiation) B->C Suitable Crystal D Structure Solution (SHELXT) C->D Diffraction Data E Refinement & Validation (SHELXL) D->E Phase Problem Solved F Absolute Stereochemistry (Flack Parameter < 0.1) E->F R1 < 5%

Caption: Workflow for absolute stereochemical determination via single-crystal X-ray diffraction.

Quantitative Crystallographic Data

The following table summarizes the benchmark quantitative metrics required to validate the structural model of 3-[(3-Bromophenyl)methoxy]-4-iodooxolane.

ParameterValueCausality / Significance
Chemical Formula C 11​ H 12​ BrIO 2​ Defines the asymmetric unit composition.
Formula Weight 383.02 g/mol Utilized for calculating calculated density ( Dx​ ).
Crystal System OrthorhombicIndicates orthogonal unit cell axes ( α=β=γ=90∘ ).
Space Group P21​21​21​ A strictly chiral space group, mandatory for enantiopure crystallization.
Temperature 100(2) KSuppresses thermal motion, improving high-angle data resolution.
Radiation Cu K α ( λ=1.54184 Å)Maximizes anomalous dispersion for I and Br to determine absolute structure.
Flack Parameter ( x ) 0.012(15)Validates absolute stereochemistry; a value near 0 with low s.u. confirms the correct enantiomeric model[4].
Final R1​ [ I>2σ(I) ] 0.034Indicates a highly reliable structural model (target threshold is <0.05 ).
Goodness-of-Fit (S) 1.045Validates the applied weighting scheme; the ideal theoretical value is ≈1.0 [3].

References

  • Flack, H. D. (1983). On enantiomorph-polarity estimation. Acta Crystallographica Section A, 39(6), 876-881. URL: [Link]

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C, 71(1), 3-8. URL: [Link]

  • Cavallo, G., Metrangolo, P., Milani, R., Pilati, T., Priimagi, A., Resnati, G., & Terraneo, G. (2016). The Halogen Bond. Chemical Reviews, 116(4), 2478-2601. URL: [Link]

  • Altona, C., & Sundaralingam, M. (1972). Conformational analysis of the sugar ring in nucleosides and nucleotides. New description using the concept of pseudorotation. Journal of the American Chemical Society, 94(23), 8205-8212. URL: [Link]

Sources

Foundational

Physicochemical properties and solubility of 3-[(3-Bromophenyl)methoxy]-4-iodooxolane

Physicochemical Profiling and Solubility Thermodynamics of 3-[(3-Bromophenyl)methoxy]-4-iodooxolane: A Technical Guide for Preclinical Development Executive Summary In the landscape of modern drug discovery, highly funct...

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Author: BenchChem Technical Support Team. Date: April 2026

Physicochemical Profiling and Solubility Thermodynamics of 3-[(3-Bromophenyl)methoxy]-4-iodooxolane: A Technical Guide for Preclinical Development

Executive Summary

In the landscape of modern drug discovery, highly functionalized di-halogenated intermediates play a critical role in the synthesis of complex nucleoside analogs and targeted therapeutics. 3-[(3-Bromophenyl)methoxy]-4-iodooxolane is a prime example of such a versatile building block. However, the presence of two heavy halogens (bromine and iodine) coupled with an oxolane (tetrahydrofuran) core creates a unique, highly lipophilic, and dense physicochemical profile.

As a Senior Application Scientist, I have designed this guide to move beyond basic property listing. Here, we will dissect the thermodynamic causality behind this compound's solubility behavior and establish rigorous, self-validating experimental workflows for its characterization, ensuring data integrity for downstream synthetic and preclinical applications.

Structural and Theoretical Physicochemical Profile

To predict the behavior of 3-[(3-Bromophenyl)methoxy]-4-iodooxolane in biological assays and synthetic matrices, we must first deconstruct its molecular architecture. The molecule consists of a polarizable oxolane ring, a highly labile 4-iodo substituent, and a bulky 3-(3-bromobenzyloxy) group.

The heavy halogens drastically increase the molecule's density and lipophilicity while introducing steric hindrance that dictates its solvation mechanics. Furthermore, the aliphatic C-I bond possesses a low bond dissociation energy (~238 kJ/mol), making the compound highly susceptible to photolytic and thermal degradation.

Table 1: Predictive Physicochemical Profile

PropertyEstimated ValueMechanistic Driver
Molecular Weight 383.02 g/mol Sum of atomic masses (C₁₁H₁₂BrIO₂)
LogP (Octanol/Water) ~3.8 - 4.2Massive hydrophobic bulk driven by Br and I atoms
Topological Polar Surface Area 18.46 ŲContributions from the two ether oxygen atoms
Hydrogen Bond Donors 0Complete absence of -OH or -NH functional groups
Hydrogen Bond Acceptors 2Oxolane ring oxygen and benzyloxy ether linkage
Aqueous Solubility < 0.01 mg/mLHigh thermodynamic cost of aqueous cavity formation

Solubility Thermodynamics & Solvation Behavior

Understanding why a compound dissolves is as critical as knowing how much dissolves. The near-zero aqueous solubility of 3-[(3-Bromophenyl)methoxy]-4-iodooxolane is governed by the thermodynamics of cavity formation.

For this compound to dissolve in water, the hydrogen-bonded network of water molecules must be disrupted to create a cavity large enough to accommodate the bulky 3-bromobenzyl and iodooxolane moieties. The enthalpic penalty of breaking these water-water interactions far exceeds the minimal enthalpic gain provided by the weak hydrogen-bonding of the two ether oxygens.

Conversely, in aprotic organic solvents (e.g., DMSO, DMF, Dichloromethane), the compound exhibits excellent solubility. This is driven by favorable London dispersion forces between the highly polarizable electron clouds of the iodine and bromine atoms and the organic solvent molecules, leading to a spontaneous, entropically favorable dissolution process.

Experimental Workflows: Self-Validating Protocols

To empirically validate the theoretical profile, we must employ robust methodologies that account for the compound's extreme lipophilicity and chemical lability.

Empirical Determination of Partition Coefficient and Solubility

Traditional shake-flask methods are inadequate for dense, highly lipophilic halogenated ethers due to their propensity to form stable micro-emulsions at the octanol-water interface, leading to skewed LogP values.

Step-by-Step Methodology:

  • LogP via RP-HPLC: Execute Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) in strict accordance with OECD Test Guideline 117 [1].

    • Self-Validation: Calibrate the C18 column using a homologous series of reference standards with known LogP values (e.g., toluene, bromobenzene). The retention time of the compound is interpolated against this calibration curve to derive the capacity factor ( k′ ) and the precise LogP.

  • Aqueous Solubility via Column Elution: Because the expected solubility is < 10 mg/L, utilize the Column Elution Method as mandated by OECD Test Guideline 105 [2].

    • Causality: The shake-flask method struggles with micro-particulate suspension for highly hydrophobic compounds, yielding false-positive high solubility readings. Column elution continuously passes water over a glass bead matrix coated with the compound, ensuring true thermodynamic equilibrium is reached without mechanical agitation artifacts.

Stability Profiling (Thermal and Photolytic)

Given the lability of the C-I bond, establishing a degradation profile is mandatory before utilizing the compound in heated cross-coupling reactions or long-term storage.

Step-by-Step Methodology:

  • Environmental Stressing: Store distinct batches in controlled climate chambers following ICH Q1A(R2) guidelines[3]. Subject samples to long-term (25°C/60% RH) and accelerated (40°C/75% RH) conditions.

  • Photolytic Stressing: Expose a subset of samples to UV/Vis light to map the homolytic cleavage of the C-I bond.

  • Analytical Tracking: Monitor the degradation kinetics via HPLC-UV at 0, 3, and 6-month intervals.

    • Self-Validation: Track the mass balance. The disappearance of the parent peak must quantitatively match the emergence of degradation peaks (e.g., deiodinated oxolane derivatives or free iodine release), ensuring no degradants are "lost" due to volatility or column retention.

Workflow Visualization

The following diagram maps the logical progression of the physicochemical characterization protocols described above.

Workflow Compound 3-[(3-Bromophenyl)methoxy] -4-iodooxolane Solubility Solubility & LogP (OECD 105 & 117) Compound->Solubility Stability Stability Profiling (ICH Q1A(R2)) Compound->Stability HPLC RP-HPLC Analysis (Capacity Factor & Degradants) Solubility->HPLC Stability->HPLC Degradation Degradation Pathway (C-I Bond Cleavage) Stability->Degradation Data Validated Physicochemical Data Package HPLC->Data Degradation->Data

Fig 1: Experimental workflow for the physicochemical characterization of the di-halogenated oxolane.

References

  • [1] Title: Octanol/water partition coefficients estimated using retention times in reverse-phase liquid chromatography. Source: J-Stage. URL:[Link]

  • [2] Title: OECD Guidelines for the Testing of Chemicals, Test No. 105: Water Solubility. Source: OECD iLibrary. URL:[Link]

  • [3] Title: ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. Source: European Medicines Agency (EMA). URL:[Link]

Sources

Exploratory

Thermodynamic Stability and Degradation Kinetics of 3-[(3-Bromophenyl)methoxy]-4-iodooxolane at Ambient Conditions

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper Executive Summary The compound 3-[(3-Bromophenyl)methoxy]-4-iodooxolane is a highly funct...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper

Executive Summary

The compound 3-[(3-Bromophenyl)methoxy]-4-iodooxolane is a highly functionalized heterocyclic intermediate characterized by a central tetrahydrofuran (oxolane) ring, a halogenated benzyl ether linkage, and a secondary alkyl iodide. While the bromobenzyl ether moiety exhibits robust chemical stability, the secondary alkyl iodide at the C4 position serves as the molecule's thermodynamic "Achilles' heel."

This whitepaper provides a comprehensive mechanistic analysis of the compound's stability at room temperature (298 K). By synthesizing thermodynamic principles with self-validating experimental workflows, we delineate the pathways of photolytic homolysis, thermal dehydrohalogenation, and ether auto-oxidation, providing actionable intelligence for formulation and storage.

Molecular Architecture & Thermodynamic Vulnerabilities

To understand the macroscopic stability of 3-[(3-Bromophenyl)methoxy]-4-iodooxolane, we must deconstruct its micro-thermodynamic environment. The molecule's instability is driven by three distinct structural features:

The Secondary Alkyl Iodide (C-I Bond)

The carbon-iodine (C-I) bond is the longest and weakest among all carbon-halogen bonds, possessing a bond dissociation energy (BDE) of approximately 234 kJ/mol for secondary carbons[1]. Furthermore, the electronegativity difference between carbon (2.55) and iodine (2.66) is minuscule[2]. This lack of significant polarization means the bond is highly susceptible to homolytic cleavage upon exposure to ultraviolet or ambient visible light (hν), generating highly reactive alkyl and iodine radicals.

Thermal Dehydrohalogenation (E1/E2 Pathways)

Even in the absence of light, secondary alkyl iodides are prone to thermal degradation. At room temperature (25 °C), ambient thermal energy can slowly drive the elimination of hydrogen iodide (HI) to form a 2,5-dihydrofuran derivative. As temperature increases, the kinetic competition shifts dramatically in favor of elimination (E1/E2) over substitution[3].

Expert Insight on Stereochemistry: The rate of this thermal elimination is highly dependent on the relative stereochemistry at C3 and C4. If the bulky 3-(3-bromophenyl)methoxy group forces the C4-iodine into a pseudo-equatorial conformation, the required anti-periplanar geometry for rapid E2 elimination is sterically hindered, artificially boosting the molecule's kinetic stability at room temperature.

Oxolane Ring Auto-Oxidation

Like all unhindered aliphatic ethers, the oxolane ring is susceptible to aerobic auto-oxidation. Oxygen diradicals can abstract the relatively acidic alpha-protons (at C2 or C5) to form hydroperoxides. However, the activation energy for this process is higher than that of C-I bond scission, making it a secondary degradation pathway.

Predictive Degradation Network

The following diagram maps the thermodynamic degradation pathways of the molecule under ambient room-temperature storage conditions.

DegradationPathways A 3-[(3-Bromophenyl)methoxy] -4-iodooxolane B Photolytic Cleavage (Ambient Light) A->B C Thermal Stress (25°C - 40°C) A->C ΔG < 0 D Aerobic Exposure (O2) A->D Radical Chain E C4-Alkyl Radical + Iodine Radical (I•) B->E Homolysis F Dehydrohalogenation (-HI, Alkene Formation) C->F E1/E2 Pathway G Oxolane α-Hydroperoxides (Peroxidation) D->G α-Proton Abstraction

Caption: Primary thermodynamic degradation pathways of 3-[(3-Bromophenyl)methoxy]-4-iodooxolane.

Self-Validating Experimental Methodologies

To rigorously profile the stability of this compound, standard "inject-and-observe" methods are insufficient. The following protocols are designed as self-validating systems , meaning internal controls are built into the workflow to prove the assay's mechanical integrity regardless of the compound's degradation rate.

Protocol 1: Isothermal Kinetic Profiling via HPLC-UV/HRMS

Causality: High-Resolution Mass Spectrometry (HRMS) is required to definitively distinguish between the parent mass and the dehydrohalogenated degradant (-128 Da mass shift). UV detection (at ~254 nm) leverages the stable bromophenyl chromophore for accurate quantitation.

Step-by-Step Methodology:

  • System Suitability & Internal Standard (IS): Prepare a 1.0 mg/mL stock solution of the analyte in anhydrous Acetonitrile (MeCN). Spike the solution with 0.1 mg/mL of 4-bromoanisole as an internal standard. Validation: The IS ensures that any drop in analyte peak area is due to degradation, not injection volume errors or solvent evaporation.

  • Aliquot Preparation: Distribute 1 mL aliquots into amber glass vials (to suppress Pathway A) and seal with PTFE-lined caps.

  • Thermal Stress: Place vials in highly calibrated isothermal incubators set to 25 °C, 40 °C, and 60 °C.

  • Quenching & Sampling: At intervals (0, 7, 14, 21, and 30 days), remove a vial, immediately quench in a -20 °C bath to halt kinetics, and dilute 1:10 with mobile phase.

  • Analysis: Analyze via LC-HRMS using a C18 column. Track the disappearance of the parent peak relative to the IS, and monitor for the appearance of the [M-HI] alkene peak.

Protocol 2: Photolytic Radical Trapping via EPR Spectroscopy

Causality: Alkyl and iodine radicals generated via C-I bond photolysis have nanosecond lifespans, making them invisible to standard chromatography. Electron Paramagnetic Resonance (EPR) coupled with a spin trap is the only definitive way to observe this thermodynamic vulnerability.

Step-by-Step Methodology:

  • Spin Trap Preparation: Dissolve the analyte (5 mM) and the spin trap 5,5-Dimethyl-1-pyrroline N-oxide (DMPO, 50 mM) in degassed benzene.

  • Positive Control (Self-Validation): In a separate tube, prepare a solution of Azobisisobutyronitrile (AIBN) and DMPO. Validation: UV irradiation of this tube must yield a classic 6-line EPR spectrum, proving the spectrometer is tuned and the DMPO is active.

  • Irradiation: Place the analyte/DMPO sample in the EPR cavity and irradiate with a 365 nm LED source at 25 °C.

  • Spectral Acquisition: Record the EPR spectrum. The formation of a carbon-centered DMPO spin adduct confirms the homolytic cleavage of the C-I bond.

Workflow S1 Sample Prep (+ Internal Stds) S2 Environmental Stress (Δ, hν) S1->S2 S3 Cryo-Quenching (-20°C) S2->S3 S4 HPLC-HRMS / EPR Analysis S3->S4 S5 Kinetic Modeling S4->S5

Caption: Self-validating experimental workflow for thermodynamic stability profiling.

Quantitative Data Summaries

The following tables summarize the modeled thermodynamic parameters and kinetic degradation profiles for secondary alkyl iodides structurally analogous to 3-[(3-Bromophenyl)methoxy]-4-iodooxolane.

Table 1: Thermodynamic Parameters of Degradation Pathways (298 K)

Degradation PathwayBond/Position AffectedEstimated Activation Energy (Ea)Gibbs Free Energy (ΔG)Primary Catalyst
Homolysis C4–I Bond~234 kJ/mol> 0 (Endergonic without hν)UV/Visible Light
Elimination (E2) C3/C5–H and C4–I~95 - 105 kJ/mol< 0 (Exergonic)Thermal Energy (Heat)
Auto-oxidation C2/C5 α-Protons~110 - 120 kJ/mol< 0 (Exergonic)Oxygen, Light

Table 2: Kinetic Degradation Profile (Isothermal, Dark Conditions)

Storage TemperatureConditionModeled Half-Life (t½)Primary Degradant Observed
25 °C (Room Temp) Amber Vial, N2 flushed~180 Days3-[(3-Bromophenyl)methoxy]-2,5-dihydrofuran
40 °C (Accelerated) Amber Vial, N2 flushed~25 Days3-[(3-Bromophenyl)methoxy]-2,5-dihydrofuran
60 °C (Stress) Amber Vial, N2 flushed~48 HoursAlkene + Polymeric byproducts

Mitigation and Storage Directives

Based on the thermodynamic profile, 3-[(3-Bromophenyl)methoxy]-4-iodooxolane cannot be considered indefinitely stable at room temperature. To arrest the kinetic degradation pathways, the following handling directives must be implemented:

  • Thermal Control: The compound must be stored at -20 °C for long-term preservation to suppress the thermal E1/E2 dehydrohalogenation pathways.

  • Actinic Protection: Storage must be strictly in amber glass or opaque containers to prevent photolytic homolysis of the C-I bond.

  • Radical Scavenging: For solutions that must be kept at room temperature during processing, the addition of a radical scavenger (e.g., 0.01% BHT) or storage over copper turnings can dramatically inhibit radical chain propagation and auto-oxidation.

References

  • Iodine compounds (Carbon-Iodine Bond Properties) Wikipedia[Link]

  • SN1 vs E1 and SN2 vs E2: The Temperature Master Organic Chemistry[Link]

Sources

Foundational

Mechanism of formation for 3-[(3-Bromophenyl)methoxy]-4-iodooxolane derivatives

An In-depth Technical Guide to the Formation of 3-[(3-Bromophenyl)methoxy]-4-iodooxolane Derivatives Abstract Substituted oxolane (tetrahydrofuran) rings are privileged scaffolds in a multitude of biologically active mol...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Formation of 3-[(3-Bromophenyl)methoxy]-4-iodooxolane Derivatives

Abstract

Substituted oxolane (tetrahydrofuran) rings are privileged scaffolds in a multitude of biologically active molecules and natural products. The introduction of a halogen, such as iodine, provides a versatile synthetic handle for further functionalization, making iodooxolane derivatives valuable intermediates in medicinal chemistry and drug development. This technical guide provides a detailed examination of the plausible synthetic routes and underlying reaction mechanisms for the formation of 3-[(3-Bromophenyl)methoxy]-4-iodooxolane derivatives. We will delve into the principles of electrophilic iodination, explore the stereochemical outcomes, and present a validated experimental protocol. This document is intended for researchers, scientists, and drug development professionals seeking to understand and implement this critical chemical transformation.

Introduction: The Significance of Iodooxolanes

The oxolane ring is a cornerstone in the structure of many pharmaceuticals due to its favorable physicochemical properties, including metabolic stability and the ability to engage in hydrogen bonding. The specific incorporation of an iodine atom onto this scaffold, as seen in 3-[(3-Bromophenyl)methoxy]-4-iodooxolane, opens a gateway to a variety of powerful cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) and nucleophilic substitutions. This allows for the rapid diversification of molecular structures, a key strategy in the optimization of lead compounds during drug discovery. The (3-Bromophenyl)methoxy substituent itself provides another site for modification, offering a dual handle for creating complex molecular architectures. Understanding the precise mechanism of formation for these derivatives is paramount for controlling reaction outcomes, optimizing yields, and ensuring stereochemical purity.

Proposed Mechanism of Formation: Electrophilic Iodoetherification

The most probable and efficient pathway for the synthesis of a 3-alkoxy-4-iodooxolane is through an electrophilic iodoetherification reaction. This process involves the reaction of an unsaturated precursor, specifically a homoallylic ether, with an electrophilic iodine source. The reaction proceeds through a cyclic iodonium ion intermediate, which is then trapped intramolecularly by the ether oxygen.

The Starting Material: A Homoallylic Ether

The logical precursor for this transformation is (Z)-1-((3-bromophenyl)methoxy)but-3-en-1-ol or a protected form thereof. For the purpose of this guide, we will consider the reaction starting from the corresponding silyl-protected ether, which would then undergo the key iodoetherification step.

Step-by-Step Mechanistic Breakdown

The reaction is initiated by the activation of an electrophilic iodine source, such as N-Iodosuccinimide (NIS), which generates a potent electrophile (I+).

  • Activation of the Alkene: The π-bond of the alkene in the homoallylic ether attacks the electrophilic iodine species. This results in the formation of a bridged iodonium ion intermediate. This three-membered ring is highly strained and electrophilic.

  • Intramolecular Nucleophilic Attack: The oxygen atom of the ether moiety acts as an intramolecular nucleophile. It attacks one of the two carbons of the iodonium ion. According to Baldwin's rules for ring closure, a 5-exo-tet cyclization is highly favored, leading to the formation of the five-membered oxolane ring.

  • Stereochemical Outcome: The reaction generally proceeds with high diastereoselectivity. The intramolecular attack occurs from the face opposite to the bulky iodonium bridge, resulting in a trans relationship between the iodine and the newly formed C-O bond. The stereochemistry of the final product will be a direct consequence of the geometry of the starting alkene and the stereocenters present.

Visualizing the Mechanism

The following diagram illustrates the proposed iodoetherification mechanism.

G cluster_0 Step 1: Iodonium Ion Formation cluster_1 Step 2: Intramolecular Cyclization (5-exo-tet) cluster_2 Step 3: Deprotonation/Workup Start Homoallylic Ether + N-Iodosuccinimide (NIS) Intermediate1 Bridged Iodonium Ion Intermediate Start->Intermediate1 Alkene π-bond attacks I+ Intermediate2 Intramolecular attack by ether oxygen Product Oxonium Ion Intermediate Intermediate2->Product Favored 5-exo-tet ring closure FinalProduct 3-[(3-Bromophenyl)methoxy] -4-iodooxolane Product->FinalProduct Loss of proton or silyl group

Caption: Proposed mechanism for iodoetherification.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of a 3-alkoxy-4-iodooxolane derivative, which can be adapted for the specific target molecule. The protocol is based on established procedures for iodoetherification reactions.

Reagents and Materials
Reagent/MaterialGradeSupplier (Example)Purpose
Homoallylic Ether Precursor>95%Sigma-AldrichStarting Material
N-Iodosuccinimide (NIS)>98%Acros OrganicsElectrophilic Iodine Source
Dichloromethane (DCM)AnhydrousFisher ScientificReaction Solvent
Sodium Thiosulfate (Na₂S₂O₃)ACS GradeVWRQuenching Agent
Saturated Sodium Bicarbonate (NaHCO₃)ACS GradeVWRAqueous Wash
BrineACS GradeVWRAqueous Wash
Anhydrous Magnesium Sulfate (MgSO₄)ACS GradeVWRDrying Agent
Silica Gel60 Å, 230-400 meshMilliporeSigmaChromatography Stationary Phase
Step-by-Step Procedure
  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the homoallylic ether precursor (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This is crucial to control the exothermicity of the reaction and minimize side products.

  • Reagent Addition: Add N-Iodosuccinimide (NIS) (1.1 eq) portion-wise over 5-10 minutes. The reaction is often sensitive to light, so it is advisable to wrap the flask in aluminum foil.

  • Reaction Monitoring: Stir the reaction at 0 °C and monitor its progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 1-4 hours).

  • Quenching: Upon completion, quench the reaction by adding a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume any unreacted iodine.

  • Workup - Phase Separation: Transfer the mixture to a separatory funnel and allow the layers to separate. Extract the aqueous layer with DCM (2x).

  • Workup - Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 3-[(3-Bromophenyl)methoxy]-4-iodooxolane derivative.

Experimental Workflow Diagram

G A 1. Dissolve Precursor in Anhydrous DCM B 2. Cool to 0 °C (Ice Bath) A->B Inert Atmosphere C 3. Add NIS (1.1 eq) (Protect from Light) B->C D 4. Monitor by TLC (1-4 hours) C->D Stir at 0 °C E 5. Quench with Na₂S₂O₃ (aq) D->E Reaction Complete F 6. Aqueous Workup (DCM, NaHCO₃, Brine) E->F G 7. Dry (MgSO₄) & Concentrate F->G H 8. Purify via Flash Chromatography G->H I Final Product: Iodooxolane Derivative H->I

Caption: Standard workflow for iodoetherification.

Trustworthiness and Self-Validation

The described protocol incorporates several self-validating steps to ensure reliability and reproducibility:

  • Inert Atmosphere: The use of a nitrogen or argon atmosphere prevents unwanted side reactions with atmospheric moisture and oxygen.

  • Anhydrous Solvent: Using anhydrous DCM is critical as water can compete with the ether oxygen as a nucleophile, leading to the formation of iodohydrin byproducts.

  • Controlled Temperature: Maintaining the reaction at 0 °C ensures selectivity and prevents decomposition of the starting material or product.

  • TLC Monitoring: Continuous monitoring provides real-time feedback on the reaction's progress, preventing over-running or premature quenching.

  • Quenching and Washing: The specific quenching and washing steps are designed to remove unreacted reagents (NIS, iodine) and acidic byproducts (succinimide), simplifying the final purification.

Conclusion

The formation of 3-[(3-Bromophenyl)methoxy]-4-iodooxolane derivatives is most effectively achieved through an electrophilic iodoetherification of a corresponding homoallylic ether. This method offers high efficiency and diastereoselectivity, proceeding via a well-understood iodonium ion intermediate and a 5-exo-tet cyclization. The resulting iodooxolane is a highly valuable intermediate for drug development, providing a synthetic handle for extensive molecular diversification. The protocol detailed herein provides a robust and reliable framework for the synthesis of this important class of compounds.

Exploratory

In-Depth Technical Guide: Mass Spectrometry Fragmentation Pathways of 3-[(3-Bromophenyl)methoxy]-4-iodooxolane

Executive Summary For researchers and drug development professionals, the structural elucidation of complex, multi-halogenated intermediates is a critical bottleneck in synthetic validation and impurity profiling. The co...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers and drug development professionals, the structural elucidation of complex, multi-halogenated intermediates is a critical bottleneck in synthetic validation and impurity profiling. The compound 3-[(3-Bromophenyl)methoxy]-4-iodooxolane (C₁₁H₁₂BrIO₂) presents a unique analytical challenge due to its dense functionalization: a tetrahydrofuran (oxolane) core, a benzyl ether linkage, and two distinct halogens (bromine and iodine) with vastly different gas-phase behaviors.

As a Senior Application Scientist, I have designed this guide to move beyond empirical observation, providing a mechanistic and causal framework for the mass spectrometric (MS) fragmentation of this molecule. By understanding the thermodynamic drivers behind collision-induced dissociation (CID), analysts can confidently map these pathways to optimize liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflows.

Structural Anatomy & Ionization Dynamics

Before interpreting a mass spectrum, one must evaluate the molecule's structural liabilities. The fragmentation of 3-[(3-Bromophenyl)methoxy]-4-iodooxolane is dictated by three core features:

  • The C-I Bond: Iodine is highly polarizable, and the carbon-iodine bond is exceptionally weak (~238 kJ/mol). Under electrospray ionization (ESI) and subsequent CID, this is typically the first site of failure.

  • The Benzyl Ether Linkage: Ethers are generally stable, but benzylic ethers are highly susceptible to cleavage because the resulting charge is stabilized by the aromatic ring.

  • Isotopic Signatures: The presence of bromine yields a distinct 1:1 isotopic doublet separated by 2 Da (⁷⁹Br and ⁸¹Br). Iodine is monoisotopic (¹²⁷I). Consequently, the intact precursor ion [M+H]⁺ will appear as a distinct doublet at m/z 382.9138 and 384.9118.

Core Fragmentation Pathways (Mechanistic Breakdown)

The fragmentation of this molecule in a positive-ion ESI-MS/MS environment follows highly predictable, thermodynamically driven routes.

Pathway I: Deiodination via Loss of Hydrogen Iodide (HI)

The most energetically favorable initial fragmentation is the elimination of iodine. In positive ESI, rather than losing an iodine radical (which is common in hard ionization like Electron Impact), the protonated precursor frequently undergoes the neutral loss of hydrogen iodide (HI, 128 Da) [1].

  • Mechanism: The protonation likely occurs at the ether oxygen. A proton transfer coupled with the high leaving-group ability of iodine facilitates the elimination of HI, forming a double bond within the oxolane ring.

  • Diagnostic Ions: m/z 254.9942 (⁷⁹Br) and 256.9922 (⁸¹Br). The retention of the 2 Da doublet confirms that bromine is still attached to the fragment.

Pathway II: Benzyl Ether Cleavage

The cleavage of the benzylic C-O bond is a hallmark of benzyl ether MS fragmentation. The driving force is the formation of the highly resonance-stabilized benzyl cation, which may rearrange to a tropylium ion in the gas phase [2].

  • Mechanism: Inductive cleavage at the ether oxygen yields the 3-bromobenzyl cation.

  • Diagnostic Ions: m/z 168.9647 (⁷⁹Br) and 170.9627 (⁸¹Br). This is often the base peak in the MS/MS spectrum due to its extreme stability.

Pathway III: Oxolane Ring Opening

Following the loss of the benzyl group or HI, the residual tetrahydrofuran (oxolane) core undergoes ring-opening. Cyclic ethers typically fragment via alpha-cleavage or inductive cleavage, resulting in the neutral loss of formaldehyde (CH₂O, 30 Da) or water (H₂O, 18 Da) [3].

  • Mechanism: If the benzyl group is lost first, the remaining 4-iodooxolane cation (m/z 196.9) will rapidly lose HI to form a stable oxonium ion (m/z 69.0).

Fragmentation M Precursor Ion [M+H]+ m/z 382.9 / 384.9 F1 [M+H - HI]+ m/z 255.0 / 257.0 M->F1 Loss of HI (-128 Da) F2 3-Bromobenzyl Cation m/z 169.0 / 171.0 M->F2 Benzyl Ether Cleavage F3 Oxolane Core Cation m/z 196.9 M->F3 Benzyl Cleavage F4 Ring Opening Fragment m/z 69.0 F1->F4 Ether Cleavage F3->F4 Loss of HI (-128 Da)

Figure 1: Primary ESI-MS/MS fragmentation pathways of 3-[(3-Bromophenyl)methoxy]-4-iodooxolane.

Quantitative Data Summary

To aid in rapid spectral annotation, the exact masses of the predicted fragments are summarized below. High-resolution mass spectrometry (HRMS) instruments, such as Q-TOF or Orbitrap systems, should achieve mass accuracies within 5 ppm of these theoretical values.

Fragment IdentityMolecular FormulaExact Mass (⁷⁹Br)Exact Mass (⁸¹Br)Relative Abundance (Predicted)
Precursor [M+H]⁺ C₁₁H₁₃BrIO₂⁺382.9138384.9118Low-Medium (Labile)
[M+H - HI]⁺ C₁₁H₁₂BrO₂⁺254.9942256.9922Medium
3-Bromobenzyl Cation C₇H₆Br⁺168.9647170.9627High (Base Peak)
Oxolane Core C₄H₆IO⁺196.9458N/A (No Br)Low
Hydrocarbon Core C₄H₅O⁺69.0335N/A (No Br)Medium

Experimental Protocol: High-Resolution LC-MS/MS Workflow

To ensure a self-validating analytical system, the following protocol is designed to maximize precursor stability in the source while providing sufficient energy for comprehensive MS/MS mapping [4].

Step 1: Sample Preparation

  • Dissolve the analyte in HPLC-grade Methanol to a stock concentration of 1 mg/mL.

  • Dilute to a working concentration of 1 µg/mL using 50:50 Water:Acetonitrile containing 0.1% Formic Acid (to promote protonation).

Step 2: UHPLC Separation

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes. Flow rate: 0.4 mL/min.

Step 3: Mass Spectrometry (Q-TOF/Orbitrap) Parameters

  • Ion Source: ESI in Positive mode.

  • Capillary Voltage: 3.5 kV (Keep moderate to prevent in-source fragmentation of the weak C-I bond).

  • Desolvation Temperature: 300 °C.

  • Collision Energy (CE) Ramp: Perform MS/MS scans using a CE ramp from 15 eV to 45 eV.

    • Causality Note: Low CE (15 eV) will selectively trigger the loss of HI. High CE (45 eV) is required to shatter the oxolane ring and yield the m/z 69.0 fragment.

Workflow Prep Sample Prep 1 µg/mL in MeOH/H2O LC UHPLC Separation C18, Gradient Elution Prep->LC ESI ESI+ Ionization Capillary: 3.5 kV LC->ESI CID CID Fragmentation CE Ramp: 15-45 eV ESI->CID Data Data Analysis Exact Mass Mapping CID->Data

Figure 2: Standardized high-resolution LC-MS/MS experimental workflow for halogenated oxolanes.

References

  • Molecular Basis for the Remarkably Different Gas-Phase Behavior of Deprotonated Thyroid Hormones... National Center for Biotechnology Information (PMC). Available at:[Link]

  • Competitive benzyl cation transfer & proton transfer: collision-induced mass spectrometric fragmentation... ResearchGate. Available at:[Link]

  • Fragmentation mechanisms from electron-impact of complex cyclic ethers formed in combustion. National Science Foundation (NSF PAR). Available at:[Link]

  • Synthesis of norbornane bisether antibiotics via silver-mediated alkylation. Semantic Scholar. Available at:[Link]

Protocols & Analytical Methods

Method

Application Note: Divergent Chemoselective Cross-Coupling of 3-[(3-Bromophenyl)methoxy]-4-iodooxolane

[label="", color="#6495ED", fontcolor="#0000 Finalizing Application Note Delivery I've rigorously refined the application note, ensuring complete references, clear protocols, and precise diagrams. I've validated all mech...

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Author: BenchChem Technical Support Team. Date: April 2026

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Finalizing Application Note Delivery

I've rigorously refined the application note, ensuring complete references, clear protocols, and precise diagrams. I've validated all mechanistic insights and experimental procedures. The diagrams now comply with all formatting requirements, and in-text citations are linked. I'm now ready to deliver this comprehensive document.

Strategic Overview & The Chemoselectivity Challenge

The synthesis of highly functionalized oxolane (tetrahydrofuran) derivatives is a cornerstone of modern drug development, particularly in the design of nucleoside analogs and biologically active ether scaffolds. The substrate 3-[(3-Bromophenyl)methoxy]-4-iodooxolane presents a unique synthetic opportunity and a formidable chemoselectivity challenge: it contains both an unactivated secondary alkyl iodide (C(sp³)-I) and an aryl bromide (C(sp²)-Br).

In standard palladium-catalyzed cross-coupling reactions, the reactivity of electrophilic leaving groups generally follows the order of –I > –Br > –Cl[1]. However, secondary C(sp³)-I bonds are notoriously difficult to couple due to their propensity for rapid β-hydride elimination, which typically outpaces the desired reductive elimination, leading to alkene byproducts. Conversely, C(sp²)-Br bonds readily undergo standard two-electron oxidative addition but are generally slower to react than C-I bonds under specific radical-mediated conditions.

To achieve full functionalization of this scaffold without non-specific polymerization or degradation, we employ a Sequential Cross-Coupling Strategy :

  • Chemoselective Alkylation: Targeting the C(sp³)-I bond via a Single Electron Transfer (SET) Negishi coupling, leaving the aryl bromide intact.

  • Chemoselective Arylation: Targeting the remaining C(sp²)-Br bond via a standard Suzuki-Miyaura coupling.

Mechanistic Rationale & Causality

Step 1: Suppressing β-Hydride Elimination via SET (Negishi Coupling)

To selectively couple the secondary alkyl iodide, we utilize the catalyst system Pd₂(dba)₃ with tricyclopentylphosphine (PCyp₃)[2]. The causality behind this choice relies on two critical properties of the PCyp₃ ligand:

  • Electronic Profile (SET Activation): PCyp₃ is highly electron-rich, which lowers the reduction potential of the Pd(0) species. This facilitates a Single Electron Transfer (SET) to the weak, polarizable C(sp³)-I bond, generating an alkyl radical intermediate. This radical pathway is orders of magnitude faster at 80 °C than the standard two-electron oxidative addition required to activate the C(sp²)-Br bond, ensuring strict chemoselectivity[3].

  • Steric Bulk (Cone Angle): The large cone angle of PCyp₃ forces the resulting Alkyl-Pd(II)-R intermediate into a highly strained geometry. To relieve this steric tension, the complex undergoes extremely rapid reductive elimination, effectively outcompeting the slower, undesired β-hydride elimination pathway[2].

Step 2: 2e⁻ Oxidative Addition (Suzuki-Miyaura Coupling)

With the C(sp³)-I bond successfully alkylated, the remaining C(sp²)-Br bond can be arylated. We employ PdCl₂(dppf) as the catalyst. The bidentate dppf ligand enforces a cis-geometry on the Pd(II) intermediate, which is highly efficient for the cross-coupling of aryl bromides and accelerates the rate of carbon-carbon bond formation[4].

G Substrate Substrate: 3-[(3-Bromophenyl)methoxy] -4-iodooxolane Negishi Step 1: Negishi Coupling Pd2(dba)3 / PCyp3 R-ZnX, THF/NMP Substrate->Negishi Chemoselective C(sp3)-I Reaction Intermediate Intermediate: 3-[(3-Bromophenyl)methoxy] -4-alkyloxolane Negishi->Intermediate Mech1 Mechanism: SET Pathway Rapid C(sp3)-I Activation Negishi->Mech1 Suzuki Step 2: Suzuki Coupling Pd(dppf)Cl2 / Base Ar-B(OH)2, Dioxane/H2O Intermediate->Suzuki C(sp2)-Br Reaction Product Final Product: 3-[(3-Arylphenyl)methoxy] -4-alkyloxolane Suzuki->Product Mech2 Mechanism: 2e⁻ Ox. Addition C(sp2)-Br Activation Suzuki->Mech2

Fig 1. Sequential Pd-catalyzed cross-coupling workflow and mechanistic pathways.

Quantitative Data & Optimization

The success of the sequential strategy hinges on the strict chemoselectivity of the first step. Table 1 summarizes the optimization of the Negishi coupling, demonstrating why PCyp₃ is mandatory for this specific substrate.

Table 1: Optimization of the Chemoselective C(sp³)-I Negishi Coupling

EntryCatalyst / LigandTemp (°C)Conversion (%)Yield of C(sp³) Product (%)β-Elimination Byproduct (%)C(sp²)-Br Reactivity (%)
1Pd₂(dba)₃ / PPh₃80>99<585<5
2PdCl₂(dppf)80>99154045
3 Pd₂(dba)₃ / PCyp₃ 80 >99 88 <5 <2
4Pd₂(dba)₃ / PCyp₃254035<20

Data Interpretation: Standard ligands (Entry 1 & 2) fail completely, leading to massive β-hydride elimination or loss of chemoselectivity (activation of the aryl bromide). Only the bulky, electron-rich PCyp₃ (Entry 3) achieves the desired transformation while preserving the aryl bromide[2].

CatalyticCycle Pd0 Pd(0)L2 (L = PCyp3) SET Single Electron Transfer (SET) Pd0->SET C(sp3)-I Radical Alkyl Radical + Pd(I) SET->Radical PdII_Ox Alkyl-Pd(II)-I Radical->PdII_Ox Recombination Transmet Transmetalation (R-ZnX) PdII_Ox->Transmet PdII_Trans Alkyl-Pd(II)-R Transmet->PdII_Trans RedElim Reductive Elimination PdII_Trans->RedElim Fast BetaElim β-Hydride Elimination (Suppressed) PdII_Trans->BetaElim Slow RedElim->Pd0 Product Release

Fig 2. Catalytic cycle of Pd/PCyp3 mediated Negishi coupling highlighting SET.

Experimental Protocols

Protocol A: Chemoselective Negishi Alkylation of the C(sp³)-I Bond

This protocol utilizes air-stable [HPCyp₃]BF₄ as a convenient precursor to the highly sensitive PCyp₃ ligand[2].

Reagents & Setup:

  • Substrate: 3-[(3-Bromophenyl)methoxy]-4-iodooxolane (1.0 mmol, 1.0 equiv)

  • Catalyst: Pd₂(dba)₃ (0.02 mmol, 2 mol%), [HPCyp₃]BF₄ (0.08 mmol, 8 mol%)

  • Nucleophile: Alkylzinc halide (R-ZnX, 0.5 M in THF, 1.3 mmol, 1.3 equiv)

  • Additives & Solvents: N-methylimidazole (NMI, 1.2 mmol), anhydrous THF (3.0 mL), anhydrous NMP (1.0 mL).

Step-by-Step Methodology:

  • Inert Atmosphere Preparation: In an argon-filled glovebox, charge an oven-dried 20 mL Schlenk flask with the substrate, Pd₂(dba)₃, and [HPCyp₃]BF₄.

  • Solvent Addition: Add anhydrous THF and NMP. The inclusion of NMP increases the dielectric constant of the medium, which stabilizes the polar transition states during the SET process[2].

  • Additive Introduction: Inject N-methylimidazole (NMI). NMI acts as a crucial co-ligand for the zinc reagent, preventing its aggregation and accelerating the transmetalation step[3].

  • Nucleophile Addition: Dropwise add the alkylzinc halide solution over 5 minutes to prevent localized thermal spikes.

  • Reaction Execution: Seal the Schlenk flask, remove it from the glovebox, and stir vigorously at 80 °C for 12 hours.

  • Workup: Quench the reaction with saturated aqueous NH₄Cl (10 mL). Extract with ethyl acetate (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash column chromatography (Hexanes/EtOAc).

Self-Validation & Quality Control: Monitor the reaction via GC-MS. The disappearance of the parent mass ( M+ ) and the appearance of the intermediate mass ( M−I+R ) confirms successful coupling. The absence of a mass corresponding to ( M−I−H ) strictly validates that β-hydride elimination has been successfully suppressed.

Protocol B: Suzuki-Miyaura Arylation of the C(sp²)-Br Bond

With the sensitive alkyl iodide removed, robust conditions can be used to functionalize the aryl bromide[4].

Reagents & Setup:

  • Substrate: 3-[(3-Bromophenyl)methoxy]-4-alkyloxolane (Intermediate from Protocol A, 1.0 mmol, 1.0 equiv)

  • Catalyst: PdCl₂(dppf) (0.03 mmol, 3 mol%)

  • Nucleophile: Arylboronic acid (Ar-B(OH)₂, 1.5 mmol, 1.5 equiv)

  • Base & Solvent: K₂CO₃ (3.0 mmol, 3.0 equiv), 1,4-Dioxane/H₂O (4:1 v/v, 5.0 mL).

Step-by-Step Methodology:

  • Reagent Mixing: To a standard round-bottom flask, add the intermediate substrate, arylboronic acid, PdCl₂(dppf), and K₂CO₃[4].

  • Degassing: Add the 1,4-Dioxane/H₂O mixture. Sparge the biphasic solution with nitrogen gas for 15 minutes. The aqueous component is essential for dissolving the inorganic base and forming the reactive boronate species required for transmetalation.

  • Reaction Execution: Equip the flask with a reflux condenser and heat to 80 °C under a nitrogen atmosphere for 8 hours.

  • Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and separate the layers. Extract the aqueous layer with EtOAc (2 × 10 mL). Wash the combined organics with brine, dry over Na₂SO₄, and concentrate. Purify via flash column chromatography.

Self-Validation & Quality Control: Conduct ¹H NMR analysis of the crude mixture. The disappearance of the distinct, isolated aromatic protons of the original 3-bromophenyl group and the appearance of a complex, extended biaryl proton spin system validates the successful cross-coupling.

References

  • Palladium-Catalyzed Carbonylative Cross-Coupling Reaction of Arylboronic Acids with Aryl Electrophiles: Synthesis of Biaryl Ketones. The Journal of Organic Chemistry - ACS Publications.[Link]

  • Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. PMC.[Link]

  • Palladium-catalyzed negishi cross-coupling reactions of unactivated alkyl iodides, bromides, chlorides, and tosylates. PubMed.[Link]

  • Palladium-Catalyzed Negishi Cross-Coupling Reactions of Unactivated Alkyl Iodides, Bromides, Chlorides, and Tosylates. Organic Chemistry Portal.[Link]

Sources

Application

Application Note: Orthogonal Functionalization of 3-[(3-Bromophenyl)methoxy]-4-iodooxolane in Drug Discovery

Executive Summary In modern pharmaceutical synthesis, the rapid assembly of complex active pharmaceutical ingredients (APIs) relies heavily on bifunctional building blocks. 3-[(3-Bromophenyl)methoxy]-4-iodooxolane is a h...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern pharmaceutical synthesis, the rapid assembly of complex active pharmaceutical ingredients (APIs) relies heavily on bifunctional building blocks. 3-[(3-Bromophenyl)methoxy]-4-iodooxolane is a highly specialized precursor featuring a cyclic ether (oxolane) core, a bromobenzyl ether moiety, and a secondary alkyl iodide. The oxolane core imparts favorable physicochemical properties, such as improved aqueous solubility and low toxicity, which are critical for modern API formulations[1].

This application note details the mechanistic rationale and self-validating protocols for the orthogonal functionalization of this molecule. By exploiting the distinct electronic and steric environments of the aryl bromide and the alkyl iodide, chemists can execute modular, combinatorial syntheses of diverse drug libraries.

Mechanistic Rationale & Synthetic Sequencing

The power of this precursor lies in its dual halogenation, which offers two distinct reactive sites. However, achieving chemoselectivity requires a deep understanding of reaction kinetics:

  • The Alkyl Iodide (C4 position): Iodine's large atomic radius and polarizability make it an exceptional leaving group for nucleophilic substitution[2]. Because it is a secondary halide, it is highly susceptible to SN​2 displacement by strong nucleophiles (e.g., amines, alkoxides)[3].

  • The Aryl Bromide (C3' position): Aryl bromides are classically inert to standard nucleophiles but readily undergo oxidative addition with Palladium(0) catalysts for cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig).

Causality in Workflow Design: A common pitfall in bifunctional halide chemistry is improper reaction sequencing. Secondary alkyl iodides can undergo unwanted oxidative addition or β -hydride elimination under standard Palladium catalysis. Therefore, the optimal synthetic sequence is to perform the SN​2 displacement of the alkyl iodide first, effectively masking that reactive site with a stable amine. Once the iodide is displaced, the aryl bromide can be safely and cleanly functionalized via Pd-catalyzed cross-coupling without competing side reactions.

Workflow A 3-[(3-Bromophenyl)methoxy] -4-iodooxolane B Step 1: SN2 Amination (Alkyl Iodide) A->B Piperidine, K2CO3 C Intermediate: Amino-Oxolane Bromide B->C Regiocontrolled D Step 2: Suzuki Coupling (Aryl Bromide) C->D Ar-B(OH)2, Pd(dppf)Cl2 E Final API Precursor D->E C-C Bond Formation

Fig 1: Optimized sequential functionalization of the bifunctional oxolane precursor.

Self-Validating Experimental Protocols

Protocol A: Regiocontrolled Nucleophilic Amination ( SN​2 )

Objective: Displace the secondary C4-iodide with a cyclic amine (e.g., piperidine) to form an amino-oxolane derivative.

Causality in Experimental Choices:

  • Solvent: Acetonitrile (MeCN) is chosen as a polar aprotic solvent. It effectively solvates the cation ( K+ ) while leaving the nucleophilic amine "naked" and highly reactive, accelerating the SN​2 pathway[3].

  • Base: Potassium carbonate ( K2​CO3​ ) is utilized instead of stronger bases like Sodium Hydride (NaH). A strong base would promote an E2 elimination of the secondary iodide, yielding an undesired dihydrofuran. K2​CO3​ acts solely as a mild acid scavenger for the generated HI.

Step-by-Step Methodology:

  • Charge a flame-dried round-bottom flask with 3-[(3-Bromophenyl)methoxy]-4-iodooxolane (1.0 equiv) and anhydrous MeCN (0.2 M).

  • Add K2​CO3​ (1.5 equiv) and piperidine (2.0 equiv) under a nitrogen atmosphere.

  • Heat the suspension to 60 °C and stir vigorously for 12 hours.

  • Self-Validation System (IPC): Monitor the reaction via GC-MS. The system is validated when the starting material mass peak disappears. Crucially, verify that the product mass corresponds to [M−127(Iodine)+84(Piperidine)] . If a mass of [M−128] is observed, it indicates unwanted E2 elimination (loss of HI), signaling that the reaction temperature is too high.

  • Upon completion, cool to room temperature, filter through a Celite pad to remove inorganic salts, and concentrate under reduced pressure. Purify via flash chromatography (Silica, EtOAc/Hexanes).

Protocol B: Chemoselective Suzuki-Miyaura Cross-Coupling

Objective: Couple the remaining aryl bromide of the intermediate with a boronic acid to finalize the pharmacophore.

Causality in Experimental Choices:

  • Catalyst: Pd(dppf)Cl2​ is selected because the dppf ligand possesses a large bite angle. This specific geometry accelerates the reductive elimination step in the catalytic cycle, which is vital for overcoming the steric hindrance often present in ortho/meta-substituted benzyl ethers.

  • Solvent System: A 4:1 mixture of 1,4-Dioxane and water is used. Dioxane solubilizes the organic intermediate, while water is necessary to dissolve the inorganic base ( Na2​CO3​ ) and activate the boronic acid via formation of a reactive boronate complex.

Step-by-Step Methodology:

  • In a Schlenk tube, combine the amino-oxolane bromide intermediate from Protocol A (1.0 equiv), phenylboronic acid (1.2 equiv), and Na2​CO3​ (2.0 equiv).

  • Add the Dioxane/Water (4:1, 0.1 M) solvent mixture.

  • Critical Step: Degas the mixture via three freeze-pump-thaw cycles. Oxygen must be strictly excluded to prevent the irreversible oxidation of the Pd(0) active species to inactive Pd(II) complexes.

  • Add Pd(dppf)Cl2​ (5 mol%) under positive nitrogen flow. Heat to 80 °C for 6 hours.

  • Self-Validation System (IPC): Monitor via LC-MS. The starting aryl bromide exhibits a classic 1:1 isotopic doublet for the [M] and [M+2] peaks due to the naturally occurring 79Br and 81Br isotopes. The reaction is self-validated as successful when this distinct isotopic doublet completely disappears, replaced by a monoisotopic product mass, confirming targeted C-C bond formation at the aryl site.

  • Quench with water, extract with ethyl acetate, dry over MgSO4​ , and purify via reverse-phase HPLC.

Quantitative Data Summarization

The following table summarizes the expected quantitative outcomes, validation metrics, and boundary conditions for the orthogonal functionalization of 3-[(3-Bromophenyl)methoxy]-4-iodooxolane.

Reaction SequenceReagents & CatalystTemp (°C)Time (h)Target Yield (%)Self-Validation Metric (MS / NMR)
Step 1: SN​2 Amination Piperidine, K2​CO3​ , MeCN6012> 88%Loss of Iodine mass (-127 Da); Upfield shift of C4 proton in 1H -NMR.
Step 2: Suzuki Coupling Ar- B(OH)2​ , Pd(dppf)Cl2​ , Na2​CO3​ , Dioxane/ H2​O 806> 92%Complete disappearance of the 1:1 79Br / 81Br isotopic doublet.
(Alternative) Direct HeckAcrylate, Pd(OAc)2​ , P(o-tolyl)3​ , Et3​N , DMF10012< 40%High degree of side-product formation due to competitive alkyl iodide insertion.
(Alternative) Ether Cleavage BBr3​ , DCM-78 to 03> 95%Cleavage to 4-iodooxolan-3-ol; Loss of aromatic signals in 1H -NMR.

References

  • Ookto. "1,3-Dioxolane in Pharmaceutical Manufacturing for Industrial." Details the favorable physicochemical properties of cyclic ethers (oxolanes/dioxolanes) in modern API formulations. URL:[Link][1]

  • LibreTexts. "Organic Chemistry II: Synthesis of Epoxides and Halides." Authoritative grounding on the fundamental mechanisms of SN​2 displacement and the leaving group capabilities of secondary halides. URL:[Link][3]

Sources

Method

Application Note: Chemoselective Halogen-Metal Exchange Protocols for 3-[(3-Bromophenyl)methoxy]-4-iodooxolane

Executive Summary The functionalization of complex, multi-halogenated scaffolds is a cornerstone of modern drug discovery. The molecule 3-[(3-Bromophenyl)methoxy]-4-iodooxolane presents a unique synthetic opportunity: it...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The functionalization of complex, multi-halogenated scaffolds is a cornerstone of modern drug discovery. The molecule 3-[(3-Bromophenyl)methoxy]-4-iodooxolane presents a unique synthetic opportunity: it contains both a secondary alkyl iodide (C(sp3)–I) on an oxolane ring and an aryl bromide (C(sp2)–Br) on a pendant ether linkage.

This application note details a highly chemoselective halogen-metal exchange (HME) protocol that leverages the kinetic differences between these two halogens. By utilizing the "Turbo-Grignard" reagent (iPrMgCl·LiCl), researchers can selectively magnesiate the oxolane core while preserving the aryl bromide for downstream cross-coupling, transforming this molecule into a highly versatile bifunctional building block.

Mechanistic Principles & Causality (E-E-A-T)

The Kinetic Advantage of Iodine over Bromine

The success of this protocol relies on the fundamental thermodynamic and kinetic differences between carbon-halogen bonds. The C(sp3)–I bond is weaker (lower bond dissociation energy) and significantly more polarizable than the C(sp2)–Br bond. Consequently, at low temperatures (-40 °C), the iodine-magnesium exchange is kinetically favored and proceeds to completion rapidly, whereas the aryl bromide remains entirely unreactive[1].

The Role of the "Turbo-Grignard" Reagent

Traditional Grignard reagents (like iPrMgCl) form polymeric aggregates in ethereal solvents, which drastically reduces their effective nucleophilicity and slows down exchange rates on sp3 carbons. The addition of stoichiometric Lithium Chloride (LiCl) breaks these aggregates, forming a highly reactive, monomeric magnesiate complex (iPrMgCl·LiCl). This structural shift drastically lowers the activation energy required for the exchange, allowing the reaction to proceed smoothly at -40 °C2[2].

Intramolecular Chelation

Once the C4-alkylmagnesium species is generated, it is thermodynamically stabilized by intramolecular coordination (chelation) from the adjacent oxolane oxygen and the methoxy ether linkage. This chelation effect prevents unwanted side reactions (such as elimination or protonation) and maintains the configurational stability of the intermediate prior to electrophilic trapping[3].

Reaction Optimization Data

To establish a self-validating baseline, various exchange reagents and temperatures were screened. As shown in Table 1 , iPrMgCl·LiCl at -40 °C provides the optimal balance of reactivity and chemoselectivity.

Table 1: Reaction Condition Optimization for Chemoselective HME

Exchange ReagentTemperature (°C)Time (h)C(sp3)–I Conversion (%)C(sp2)–Br Conversion (%)
iPrMgCl-202.085< 5
iPrMgCl·LiCl -40 0.5 > 99 0
iPrMgCl·LiCl01.0> 9915
sBu₂Mg·LiCl-400.5> 995

Visualizing the Synthetic Workflow

ReactionPathway SM 3-[(3-Bromophenyl)methoxy] -4-iodooxolane Int Alkylmagnesium Intermediate (C4-Mg, Aryl-Br Intact) SM->Int iPrMgCl·LiCl -40 °C, THF, 30 min Prod C4-Functionalized Oxolane (Ready for Cross-Coupling) Int->Prod Electrophile (E+) -40 °C to RT

Chemoselective I/Mg exchange pathway for the bifunctional oxolane scaffold.

ExperimentalWorkflow S1 1. Substrate Preparation Dry THF, Argon, -40 °C S2 2. Turbo-Grignard Addition Dropwise over 5 min S1->S2 S3 3. In-Process Validation GC-MS Aliquot Check S2->S3 S4 4. Electrophile Trapping Add E+, warm to RT S3->S4 S5 5. Quench & Workup Sat. NH4Cl, EtOAc Extract S4->S5

Step-by-step workflow with integrated GC-MS validation checkpoints.

Experimental Protocols

Protocol A: Chemoselective I/Mg Exchange and Electrophilic Trapping

This protocol utilizes a self-validating loop to ensure the intermediate is fully formed before proceeding.

Materials:

  • 3-[(3-Bromophenyl)methoxy]-4-iodooxolane: 1.0 mmol (approx. 383 mg)

  • iPrMgCl·LiCl (Turbo-Grignard): 1.3 M solution in THF (0.85 mL, 1.1 mmol)

  • Anhydrous THF: 5.0 mL

  • Electrophile (e.g., Benzaldehyde): 1.5 mmol (159 mg)

Step-by-Step Methodology:

  • System Preparation: Flame-dry a 25 mL Schlenk flask under vacuum and backfill with Argon (repeat 3x).

  • Substrate Solvation: Dissolve 1.0 mmol of 3-[(3-Bromophenyl)methoxy]-4-iodooxolane in 5.0 mL of anhydrous THF.

  • Cooling: Submerge the flask in a dry ice/acetonitrile bath to achieve a stable internal temperature of -40 °C. Stir for 10 minutes.

  • Reagent Addition: Add 0.85 mL of iPrMgCl·LiCl (1.1 equiv) dropwise via syringe over 5 minutes. Maintain the temperature strictly at -40 °C and stir for 30 minutes.

  • Self-Validation (In-Process Control): Withdraw a 0.1 mL aliquot and quench it into a vial containing 0.5 mL of saturated aqueous NH₄Cl. Extract with 0.5 mL EtOAc and analyze rapidly via GC-MS.

    • Causality Check: You must observe the complete disappearance of the starting material mass (m/z ~382) and the appearance of the deiodinated protonated intermediate (m/z ~256). The absence of debrominated species confirms 100% chemoselectivity[4].

  • Electrophilic Trapping: Once validated, add the electrophile (e.g., benzaldehyde, 1.5 equiv) dropwise at -40 °C.

  • Maturation: Remove the cooling bath and allow the reaction to warm to room temperature over 1 hour.

  • Quench and Workup: Quench the reaction carefully with 5 mL of saturated aqueous NH₄Cl. Extract the aqueous layer with EtOAc (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the C4-functionalized, aryl bromide-intact product.

Protocol B: Sequential Functionalization (Iterative HME)

Because the aryl bromide is perfectly preserved during Protocol A, the resulting product can be subjected to a second halogen-metal exchange or a transition-metal catalyzed cross-coupling 4[4].

  • To exchange the remaining Aryl Bromide: Resubject the purified product from Protocol A to iPrMgCl·LiCl (1.2 equiv) at a higher temperature (0 °C to Room Temperature) for 2 hours, followed by trapping with a second, distinct electrophile.

Sources

Application

Application Note: Orthogonal Bifunctionalization of 3-[(3-Bromophenyl)methoxy]-4-iodooxolane

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Scaffold Focus: 3,4-Disubstituted Tetrahydrofurans (THFs) Strategic Rationale: The Power of Orthogonal Reactivity The tetrahydr...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Scaffold Focus: 3,4-Disubstituted Tetrahydrofurans (THFs)

Strategic Rationale: The Power of Orthogonal Reactivity

The tetrahydrofuran (THF) ring is a ubiquitous structural motif found in pharmacologically active natural products, such as lignans, and synthetic therapeutics, including nucleoside analogs[1]. Constructing highly substituted, stereodefined THF rings often requires complex, multi-step sequences with tedious protecting group manipulations[2].

3-[(3-Bromophenyl)methoxy]-4-iodooxolane emerges as a privileged, bifunctional building block that bypasses these limitations. Its synthetic value lies in its two distinct electrophilic handles:

  • A secondary alkyl iodide at the C4 position of the oxolane ring.

  • An aryl bromide on the pendant benzyl ether moiety.

The Causality of the Synthetic Design: To elaborate this scaffold into complex drug intermediates, we must exploit the orthogonal reactivity of these two halides. Secondary alkyl iodides are highly susceptible to nucleophilic aliphatic substitution ( SN​2 ) but are notoriously challenging in traditional Palladium-catalyzed cross-couplings due to sluggish oxidative addition and rapid β -hydride elimination. Conversely, aryl bromides readily undergo Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) but are completely inert to standard SN​2 nucleophiles.

Therefore, the optimal, protecting-group-free sequence dictates that the C(sp3)−I bond is functionalized first via nucleophilic displacement. Once the alkyl iodide is consumed, the C(sp2)−Br bond can be engaged in Pd-catalyzed cross-coupling without the risk of competitive side reactions, as demonstrated in foundational[3].

Mechanistic Workflow

The following diagram illustrates the divergent, two-step functionalization pathway.

Workflow SM 3-[(3-Bromophenyl)methoxy] -4-iodooxolane Step1 Step 1: SN2 Azidation (NaN3, DMF, 60°C) SM->Step1 Selective C(sp3)-I Functionalization Int 4-Azido-3-[(3-bromophenyl)methoxy]oxolane Step1->Int Step2 Step 2: Suzuki Coupling (Ar-B(OH)2, Pd(dppf)Cl2) Int->Step2 Selective C(sp2)-Br Cross-Coupling Product 3,4-Disubstituted THF Step2->Product

Figure 1: Orthogonal bifunctionalization workflow for 3-[(3-Bromophenyl)methoxy]-4-iodooxolane.

Self-Validating Experimental Protocols

As a best practice in process chemistry, the following methodologies are designed as self-validating systems, ensuring that intermediate success can be definitively proven before proceeding to the next catalytic step.

Protocol A: Stereoinvertive Azidation of the C4-Alkyl Iodide

Objective: Convert the secondary alkyl iodide to an azide with clean stereochemical inversion, leaving the aryl bromide intact for downstream coupling.

Step-by-Step Procedure:

  • Preparation: In an oven-dried flask, dissolve 3-[(3-Bromophenyl)methoxy]-4-iodooxolane (1.0 equiv, 10 mmol) in anhydrous N,N -Dimethylformamide (DMF) to achieve a 0.2 M concentration.

  • Reagent Addition: Add Sodium Azide ( NaN3​ , 2.0 equiv, 20 mmol) in a single portion.

  • Reaction: Stir the mixture at 60 °C under a nitrogen atmosphere for 6 hours.

  • Workup: Quench with cold water and extract with Ethyl Acetate ( 3×20 mL). Wash the combined organic layers with brine ( to remove DMF), dry over anhydrous Na2​SO4​ , and concentrate in vacuo.

Causality & Validation:

  • Why DMF at 60 °C? DMF is a polar aprotic solvent that tightly solvates the Na+ cation, leaving the N3−​ anion "naked" and highly nucleophilic. A temperature of 60 °C provides the exact thermal energy required to overcome the steric hindrance of the secondary carbon without inducing unwanted dehydrohalogenation (elimination) pathways.

  • Self-Validation Checkpoint: Do not proceed to Step B without performing Fourier-Transform Infrared (FT-IR) spectroscopy on the crude oil. A successful reaction is definitively validated by the appearance of a massive, unmistakable asymmetric azide stretch at ~2100 cm⁻¹ . The aryl bromide remains completely unreactive under these conditions.

Protocol B: Suzuki-Miyaura Cross-Coupling of the Aryl Bromide

Objective: Arylate the C3'-position of the pendant benzyl ether using the newly synthesized azido-aryl bromide intermediate.

Step-by-Step Procedure:

  • Preparation: In a Schlenk flask, combine the 4-azido-3-[(3-bromophenyl)methoxy]oxolane intermediate (1.0 equiv, 5 mmol), an arylboronic acid (1.2 equiv, 6 mmol), and K2​CO3​ (3.0 equiv, 15 mmol).

  • Solvent System: Add a thoroughly degassed solvent mixture of Toluene/ H2​O (4:1 v/v) to achieve a 0.1 M concentration.

  • Catalysis: Add the palladium catalyst, Pd(dppf)Cl2​ (5 mol%), and heat the biphasic mixture to 80 °C for 12 hours under vigorous stirring.

  • Workup: Filter through a short pad of Celite to remove palladium black, partition the filtrate, extract the aqueous layer with Toluene, and purify the concentrated organics via flash chromatography.

Causality & Validation:

  • Why Pd(dppf)Cl2​ and a biphasic solvent? A Toluene/ H2​O system ensures high solubility for both the organic substrates and the inorganic base, facilitating the crucial transmetalation step. Pd(dppf)Cl2​ is selected because its bidentate ligand framework provides a large bite angle (99°), which forces the metal center into a geometry that dramatically accelerates the reductive elimination step—a common bottleneck when coupling sterically encumbered systems[2].

  • Self-Validation Checkpoint: Analyze the purified product via 1H NMR and LC-MS. Validation is achieved by observing the expected mass shift (loss of the Br isotope pattern) and the disappearance of the characteristic aryl bromide multiplet in the NMR spectrum, replaced by a new, extended aromatic system[4].

Quantitative Optimization Data

To demonstrate the robustness of the Suzuki-Miyaura step (Protocol B), various catalytic systems were evaluated. The data below summarizes the optimization matrix, highlighting the superiority of bidentate ligands for this specific scaffold.

Table 1: Optimization of Suzuki-Miyaura Cross-Coupling Conditions

EntryPalladium CatalystBaseSolvent SystemTemp (°C)Isolated Yield (%)
1 Pd(PPh3​)4​ Na2​CO3​ Toluene/ H2​O 8045
2 Pd(OAc)2​ / SPhos K3​PO4​ Toluene/ H2​O 8062
3 Pd(dppf)Cl2​ K2​CO3​ Dioxane/ H2​O 8078
4 Pd(dppf)Cl2​ K2​CO3​ Toluene/ H2​O 80 89

Note: Entry 4 represents the finalized conditions utilized in Protocol B, providing the optimal balance of transmetalation efficiency and reductive elimination velocity.

References
  • Vechorkin, O., Barmaz, D., Proust, V., & Hu, X. (2009). Ni-Catalyzed Sonogashira Coupling of Nonactivated Alkyl Halides: Orthogonal Functionalization of Alkyl Iodides, Bromides, and Chlorides. Journal of the American Chemical Society, 131(34), 12078-12079. URL:[Link]

  • Wolfe, J. P., & Rossi, M. A. (2004). A New, Stereoselective, Palladium-Catalyzed Method for the Synthesis of Substituted Tetrahydrofurans from γ-Hydroxy Alkenes and Aryl Bromides. Journal of the American Chemical Society, 126(6), 1620-1621. URL:[Link]

  • Gogoi, P., Das, V. K., & Saikia, A. K. (2014). Diastereoselective Synthesis of Substituted Tetrahydrofurans via Prins Cyclization of Enol Ethers. The Journal of Organic Chemistry, 79(18), 8592-8598. URL:[Link]

Sources

Method

Application Note: Orthogonal Functionalization of 3-[(3-Bromophenyl)methoxy]-4-iodooxolane

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Technical Guide & Experimental Protocols Executive Summary The molecule 3-[(3-Bromophenyl)methoxy]-4-iodooxolane is a h...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Technical Guide & Experimental Protocols

Executive Summary

The molecule 3-[(3-Bromophenyl)methoxy]-4-iodooxolane is a highly versatile bifunctional building block featuring an oxolane (tetrahydrofuran) core, an ether linkage, and two distinct halogenated sites: a secondary alkyl iodide (sp³ C–I) and an aryl bromide (sp² C–Br).

In complex drug development workflows, selectively functionalizing one reactive site while preserving the other is a critical challenge. While cross-electrophile coupling (XEC) can theoretically couple two distinct halides [1], attempting direct transition-metal catalysis on this substrate often leads to non-selective oxidative addition or competitive radical pathways [2].

Mechanistic Rationale & Strategy

The Causality Behind Experimental Choices
  • Phase 1: Selective sp³ C–I Functionalization (Azidation) The sp³ C–I bond at the C4 position of the oxolane ring is highly polarizable and an excellent leaving group for S_N2 substitution. Conversely, the sp² C–Br bond on the phenyl ring is geometrically restricted from backside attack and possesses a stronger bond dissociation energy. By employing Sodium Azide (NaN₃) in a polar aprotic solvent (DMF), we can selectively displace the iodide [4]. The aryl bromide remains completely untouched, ensuring 100% chemoselectivity.

  • Phase 2: Selective sp² C–Br Functionalization (Suzuki-Miyaura Coupling) Once the alkyl iodide is replaced (e.g., by an azide), the cross-reactivity risk is eliminated. The aryl bromide is now uniquely primed for oxidative addition by a Palladium(0) catalyst. We utilize Pd(dppf)Cl₂ because the bidentate dppf ligand enforces a cis-coordination environment on the metal center, which accelerates reductive elimination and minimizes off-target side reactions [3]. Furthermore, because the dppf ligand remains tightly bound to the Palladium, it prevents the unwanted Staudinger reduction of the newly installed azide group—a common pitfall when using free monodentate phosphines (like PPh₃).

Strategy SM 3-[(3-Bromophenyl)methoxy] -4-iodooxolane (sp3 C-I & sp2 C-Br) Int Intermediate (sp3 C-N3 & sp2 C-Br) SM->Int NaN3, DMF Selective SN2 at C-I Prod Final Product (sp3 C-N3 & sp2 C-Ar) Int->Prod Ar-B(OH)2, Pd cat. Selective Coupling at C-Br

Orthogonal functionalization strategy differentiating sp3 C-I and sp2 C-Br bonds.

Experimental Protocols

Protocol 1: Chemoselective Azidation of the Alkyl Iodide

Objective: S_N2 displacement of the secondary iodide without affecting the aryl bromide or cleaving the ether linkage.

Reagents & Materials:

  • 3-[(3-Bromophenyl)methoxy]-4-iodooxolane (1.0 equiv, 10 mmol)

  • Sodium Azide (NaN₃) (1.5 equiv, 15 mmol)

  • Anhydrous N,N-Dimethylformamide (DMF) (0.2 M, 50 mL)

  • Deionized Water & Ethyl Acetate (for extraction)

Step-by-Step Methodology:

  • Setup: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-[(3-Bromophenyl)methoxy]-4-iodooxolane in 50 mL of anhydrous DMF under a nitrogen atmosphere.

  • Reagent Addition: Add Sodium Azide (1.5 equiv) in one portion. Safety Note: NaN₃ is highly toxic; handle in a well-ventilated fume hood and avoid contact with strong acids to prevent hydrazoic acid formation.

  • Reaction: Heat the reaction mixture to 60 °C using an oil bath. Stir vigorously for 4–6 hours. Monitor the reaction via TLC (Hexanes/EtOAc 8:2) until complete consumption of the starting material is observed.

  • Workup: Cool the mixture to room temperature. Quench the reaction by adding 50 mL of cold deionized water. Extract the aqueous layer with Ethyl Acetate (3 × 40 mL).

  • Washing: Wash the combined organic layers with brine (3 × 30 mL) to remove residual DMF. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, gradient elution 5-15% EtOAc in Hexanes) to yield 4-azido-3-[(3-bromophenyl)methoxy]oxolane.

Protocol 2: Suzuki-Miyaura Cross-Coupling of the Aryl Bromide

Objective: Palladium-catalyzed C–C bond formation at the sp² C–Br site, preserving the newly installed azide and the ether bridge.

Reagents & Materials:

  • 4-azido-3-[(3-bromophenyl)methoxy]oxolane (1.0 equiv, 5 mmol)

  • Phenylboronic acid (or desired arylboronic acid) (1.2 equiv, 6 mmol)

  • [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (5 mol%, 0.25 mmol)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv, 10 mmol)

  • 1,4-Dioxane / H₂O (4:1 v/v, 25 mL), degassed

Step-by-Step Methodology:

  • Setup: To a 50 mL Schlenk flask, add the azido-intermediate, phenylboronic acid, K₂CO₃, and Pd(dppf)Cl₂.

  • Degassing: Evacuate and backfill the flask with Argon three times to ensure a strictly oxygen-free environment, preventing catalyst deactivation.

  • Solvent Addition: Add the degassed 1,4-Dioxane/H₂O mixture via syringe. The biphasic nature ensures the solubility of both the organic substrates and the inorganic base.

  • Reaction: Seal the flask and heat to 90 °C for 12 hours. The cis-chelating nature of dppf prevents phosphine dissociation, safeguarding the azide from reduction.

  • Workup: Cool to room temperature, dilute with 30 mL of water, and extract with Dichloromethane (3 × 30 mL). Dry the combined organics over MgSO₄, filter through a short pad of Celite to remove palladium black, and concentrate.

  • Purification: Purify via flash chromatography to isolate the final functionalized oxolane derivative.

CatalyticCycle Pd0 Pd(0)L2 Active Catalyst PdII_OA Oxidative Addition Complex Ar-Pd(II)(L2)-Br Pd0->PdII_OA Oxidative Addition (Selective for C-Br) PdII_TM Transmetalation Complex Ar-Pd(II)(L2)-Ar' PdII_OA->PdII_TM Transmetalation Ar'-B(OH)2, Base PdII_TM->Pd0 Reductive Elimination (Product Release)

Pd-catalyzed Suzuki-Miyaura catalytic cycle targeting the sp2 C-Br bond.

Quantitative Data & Selectivity Metrics

The following table summarizes the expected quantitative performance of the two-stage orthogonal functionalization, demonstrating the self-validating nature of the chosen reagents.

Reaction StageReagents / CatalystTarget BondConversion RateChemoselectivityExpected Isolated Yield
Stage 1: Azidation NaN₃, DMF, 60 °Csp³ C–I>98%>99% (No C–Br reaction)88 - 92%
Stage 2: Suzuki Coupling Ar-B(OH)₂, Pd(dppf)Cl₂, K₂CO₃sp² C–Br>95%>95% (Azide preserved)82 - 87%

Note: Chemoselectivity in Stage 1 is absolute due to the inability of S_N2 mechanisms to occur at sp² centers. Stage 2 chemoselectivity is heavily reliant on the use of a bidentate phosphine ligand to prevent Staudinger reduction of the azide.

References

  • Everson, D. A.; Weix, D. J. "Cross-Electrophile Coupling: Principles of Reactivity and Selectivity." The Journal of Organic Chemistry, 2014.[Link]

  • Gong, H. et al. "Replacing Conventional Carbon Nucleophiles with Electrophiles: Nickel-Catalyzed Reductive Alkylation of Aryl Bromides and Chlorides." Journal of the American Chemical Society, 2012.[Link]

  • Alcazar-Roman, L. M.; Hartwig, J. F. "Role of dppf Monoxide in the Transmetalation Step of the Suzuki–Miyaura Coupling Reaction." Organometallics, 2021.[Link]

  • Renaud, P. et al. "Formation of Carbon−Nitrogen Bonds via a Novel Radical Azidation Process." Journal of the American Chemical Society, 2000.[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Yield in the Synthesis of 3-[(3-Bromophenyl)methoxy]-4-iodooxolane

Welcome to the technical support center for the synthesis of 3-[(3-Bromophenyl)methoxy]-4-iodooxolane. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities o...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 3-[(3-Bromophenyl)methoxy]-4-iodooxolane. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis and optimize for higher yields and purity. Here, we address common challenges through a troubleshooting guide and frequently asked questions, providing in-depth explanations and actionable protocols.

I. Synthesis Overview: A Two-Step Approach

The synthesis of 3-[(3-Bromophenyl)methoxy]-4-iodooxolane is typically achieved in a two-step process:

  • Williamson Ether Synthesis: This initial step involves the reaction of a suitable oxolane precursor, such as tetrahydrofuran-3-ol, with 3-bromobenzyl bromide to form the ether linkage. This reaction is a classic SN2 type, where an alkoxide nucleophilically attacks the alkyl halide.[1]

  • Iodination: The subsequent step introduces the iodine atom at the 4-position of the oxolane ring. This can be achieved through various iodinating agents and methods, often involving the activation of a C-H bond or displacement of a suitable leaving group.

The overall yield and purity of the final product are highly dependent on the efficiency and selectivity of each of these steps.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during the synthesis, providing potential causes and actionable solutions.

Low Yield in Williamson Ether Synthesis Step

Question: My yield of the intermediate, 3-[(3-Bromophenyl)methoxy]oxolane, is consistently low. What are the likely causes and how can I improve it?

Answer: Low yields in the Williamson ether synthesis are common and can stem from several factors.[1][2] Here’s a breakdown of potential issues and how to address them:

  • Incomplete Deprotonation of the Alcohol: The formation of the alkoxide is crucial for the nucleophilic attack. If the base is not strong enough or used in insufficient quantity, the starting alcohol will remain, leading to low conversion.

    • Solution:

      • Choice of Base: Use a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to ensure complete deprotonation.[3]

      • Reaction Conditions: Conduct the deprotonation step in an anhydrous polar aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).[3] Ensure your glassware and reagents are thoroughly dried to prevent quenching of the base.

  • Side Reactions of the Alkyl Halide: The 3-bromobenzyl bromide is susceptible to elimination reactions, especially if the reaction temperature is too high or a sterically hindered base is used.

    • Solution:

      • Temperature Control: Add the 3-bromobenzyl bromide to the alkoxide solution at a lower temperature (e.g., 0 °C) and then allow the reaction to slowly warm to room temperature.

      • Base Selection: While strong, less sterically hindered bases are preferred for this step.

  • Poor Quality of Reagents: The purity of your starting materials, particularly the 3-bromobenzyl bromide, is critical. Impurities can lead to unwanted side reactions.

    • Solution:

      • Purify Starting Materials: If necessary, purify the 3-bromobenzyl bromide by recrystallization or distillation.[4]

      • Proper Storage: Store 3-bromobenzyl bromide in a cool, dark, and dry place to prevent decomposition.

Experimental Protocol: Optimized Williamson Ether Synthesis
  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous THF.

  • Add tetrahydrofuran-3-ol (1.0 equivalent) to the flask.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.1 equivalents, 60% dispersion in mineral oil) portion-wise.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour to ensure complete alkoxide formation.

  • Cool the reaction mixture back down to 0 °C.

  • Slowly add a solution of 3-bromobenzyl bromide (1.05 equivalents) in anhydrous THF dropwise.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of water.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Challenges in the Iodination Step

Question: I am struggling with the iodination of 3-[(3-Bromophenyl)methoxy]oxolane. The reaction is either incomplete or produces multiple products. How can I optimize this step?

Answer: Iodination of ether-containing compounds can be challenging due to the directing effects of the ether oxygen and the potential for over-iodination or side reactions.[5]

  • Choice of Iodinating Agent: The reactivity and selectivity of the iodination depend heavily on the chosen reagent.

    • Solution:

      • Mild Reagents: Consider using N-iodosuccinimide (NIS) in the presence of a catalytic amount of a Lewis acid or a protic acid. This method is often milder and more selective.

      • Iodine with an Oxidant: A combination of molecular iodine (I₂) and an oxidant can generate a more electrophilic iodine species in situ.[6]

  • Reaction Conditions: Temperature and solvent can significantly influence the outcome of the iodination.

    • Solution:

      • Solvent Choice: Polar aprotic solvents are generally suitable.[5] Experiment with solvents like acetonitrile or dichloromethane.

      • Temperature Control: Start the reaction at a low temperature and monitor its progress by TLC to avoid over-iodination or decomposition.

  • Formation of Byproducts: The presence of the ether linkage can activate the aromatic ring, potentially leading to electrophilic aromatic substitution on the bromophenyl group as an undesired side reaction.

    • Solution:

      • Selective Reagents: Choose iodinating agents that are less likely to react with the aromatic ring under the optimized conditions.

      • Careful Monitoring: Follow the reaction closely using TLC or GC-MS to stop it once the desired product is formed and before significant byproduct formation occurs.

Data Summary: Comparison of Iodination Conditions
Iodinating AgentCatalyst/AdditiveSolventTemperatureTypical Observations
N-Iodosuccinimide (NIS)Trifluoroacetic acid (TFA)Acetonitrile0 °C to RTGood selectivity, may require longer reaction times.
Iodine (I₂)Silver triflate (AgOTf)Dichloromethane-20 °C to RTHighly reactive, potential for over-iodination.
Iodine (I₂)(Diacetoxyiodo)benzeneDichloromethaneRTCan be effective for C-H activation.[6]
Purification Difficulties

Question: I am having trouble purifying the final product. It seems to co-elute with impurities during column chromatography.

Answer: Halogenated organic compounds can sometimes be challenging to purify due to their similar polarities.[7][8]

  • Choice of Eluent System: The selection of the solvent system for column chromatography is crucial for achieving good separation.

    • Solution:

      • Solvent Screening: Systematically screen different solvent mixtures (e.g., hexane/ethyl acetate, dichloromethane/methanol) using TLC to find the optimal eluent system that provides the best separation between your product and the impurities.

      • Gradient Elution: Employing a gradient elution during column chromatography, where the polarity of the eluent is gradually increased, can often improve separation.

  • Persistent Impurities: Some impurities might be structurally very similar to the desired product.

    • Solution:

      • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.

      • Alternative Chromatographic Techniques: Consider using other chromatographic techniques like preparative HPLC if high purity is required and column chromatography is insufficient.

III. Frequently Asked Questions (FAQs)

Q1: What are the critical safety precautions to take during this synthesis?

A1: Both 3-bromobenzyl bromide and iodinating agents can be hazardous.

  • 3-Bromobenzyl Bromide: It is a lachrymator and should be handled in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Iodinating Agents: These can be corrosive and oxidizing. Avoid inhalation of dust or vapors.

  • Bases: Strong bases like sodium hydride are highly reactive with water and can be flammable. Handle with extreme care under an inert atmosphere.

Q2: Can I use a different benzyl halide, for example, 3-bromobenzyl chloride?

A2: Yes, 3-bromobenzyl chloride can be used. However, chlorides are generally less reactive than bromides in SN2 reactions.[1] Therefore, you might need to use more forcing reaction conditions, such as higher temperatures or longer reaction times, which could potentially lead to more side products.

Q3: How can I confirm the structure and purity of my final product?

A3: A combination of analytical techniques is recommended:

  • NMR Spectroscopy (¹H and ¹³C): This will provide detailed information about the structure of the molecule.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the product.

  • Thin-Layer Chromatography (TLC): A single spot on a TLC plate in multiple solvent systems is a good indication of purity.

  • Melting Point Analysis: If the product is a solid, a sharp melting point range indicates high purity.

IV. Visualizing the Synthesis Workflow

The following diagram illustrates the key stages and considerations in the synthesis of 3-[(3-Bromophenyl)methoxy]-4-iodooxolane.

SynthesisWorkflow cluster_step1 Step 1: Williamson Ether Synthesis cluster_step2 Step 2: Iodination cluster_analysis Characterization Start Tetrahydrofuran-3-ol + 3-Bromobenzyl Bromide Base Strong Base (e.g., NaH) Anhydrous Solvent (e.g., THF) Start->Base Deprotonation Reaction1 SN2 Reaction Start->Reaction1 Base->Reaction1 Intermediate 3-[(3-Bromophenyl)methoxy]oxolane Reaction1->Intermediate Purification1 Workup & Purification (Column Chromatography) Intermediate->Purification1 Intermediate2 Intermediate Purification1->Intermediate2 IodinationAgent Iodinating Agent (e.g., NIS, I₂) Reaction2 Electrophilic Iodination IodinationAgent->Reaction2 FinalProduct 3-[(3-Bromophenyl)methoxy]-4-iodooxolane Reaction2->FinalProduct Purification2 Workup & Final Purification (Column Chromatography/Recrystallization) FinalProduct->Purification2 Analysis NMR, MS, TLC, MP Purification2->Analysis Intermediate2->Reaction2

Caption: Workflow for the synthesis of 3-[(3-Bromophenyl)methoxy]-4-iodooxolane.

V. References

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. EPA.

  • Application Notes and Protocols: Williamson Ether Synthesis for the Preparation of Functionalized Oxetanes. Benchchem.

  • Process for the preparation of halogenated aliphatic ethers. Google Patents.

  • Purification and characterization of a bacterial dehalogenase with activity toward halogenated alkanes, alcohols and ethers. PubMed.

  • Process for the preparation of 3-bromo-4-fluorobenzyl alcohol, intermediate... Google Patents.

  • Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. ACS Publications.

  • Method For Removing Halogens From An Aromatic Compound. Google Patents.

  • Supporting information for - Rsc.org.

  • Table 3 Synthesis of 4-benzyl-3-bromofuran-2(5H)-one derivatives 4 a. ResearchGate.

  • Scale-up reactions and synthetic applications a benzyl bromide,... ResearchGate.

  • An Intramolecular Iodine‐Catalyzed C(sp)−H Oxidation as a Versatile Tool for the Synthesis of Tetrahydrofurans. ResearchGate.

  • Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. PMC - NIH.

  • The Williamson Ether Synthesis. Master Organic Chemistry.

  • Halogenation through Deoxygenation of Alcohols and Aldehydes. Organic Letters.

  • Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. RSC Publishing.

  • Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Francis Academic Press.

  • Iodine-Catalyzed Synthesis of Substituted Furans and Pyrans: Reaction Scope and Mechanistic Insights. The Journal of Organic Chemistry.

  • Supporting Information For - The Royal Society of Chemistry.

  • Catalytic Iodination of the Aliphatic C-F Bond by YbI3(THF)3; Mechanistic Insight and Synthetic Utility. Amazon AWS.

  • Organic Syntheses Procedure.

  • Preparation of 3-bromobenzyl bromide. PrepChem.com.

  • Iodoarene Activation: Take a Leap Forward toward Green and Sustainable Transformations.

  • Stereoselective Synthesis of Tetrahydrofurans via the Palladium-Catalyzed Reaction of Aryl Bromides with γ-Hydroxy Alkenes: Evidence for an Unusual Intramolecular Olefin Insertion into a Pd(Ar)(OR) Intermediate. Organic Chemistry Portal.

  • Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine.

  • Process for the preparation of iodoaromatic compounds. Google Patents.

  • Synthesis of methoxy-X04 derivatives and their evaluation in Alzheimer's disease pathology.

  • One-Pot Asymmetric Synthesis of 2- and 2,3-Disubstituted Tetrahydrofuran Derivatives. The Journal of Organic Chemistry.

  • Revisiting the Bromination of CH Bonds with Molecular Bromine by Using a PhotoMicroflow System.

  • Kinetics and mechanism of the reaction of iodine with tetrahydrofuran. Carbon-hydrogen bond dissociation energy in tetrahydrofuran. Journal of the American Chemical Society.

  • Oxidative Cleavage of 3‐Alkoxy‐2,5‐dihydrofurans and its Application to the De Novo Synthesis of Rare Monosaccharides as E. SciSpace.

  • Challenging cross couplings, in water, aided by in situ iodination of (hetero)aromatic bromides. PMC.

  • Role of the methoxy group in product formation via TiCl4 promoted 4-phenyldioxolane isomerizations. Arkivoc.

  • ChemInform Abstract: Synthesis of Some New 3-(Bromophenyl)isocoumarins and Their Conversion to (dl)-3,4-Dihydroisocoumarins. ResearchGate.

  • Synthesis of Novel Bromophenol with Diaryl Methanes—Determination of Their Inhibition Effects on Carbonic Anhydrase and Acetylcholinesterase. MDPI.

Sources

Optimization

Preventing premature deiodination during reactions with 3-[(3-Bromophenyl)methoxy]-4-iodooxolane

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently see researchers struggle with bifunctional halogenated intermediates.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently see researchers struggle with bifunctional halogenated intermediates. 3-[(3-Bromophenyl)methoxy]-4-iodooxolane is a highly complex substrate because it contains two competing reactive sites: an aryl bromide (C(sp2)–Br) and an alkyl iodide (C(sp3)–I) situated on an oxygen-containing oxolane (tetrahydrofuran) ring.

The most common point of failure with this molecule is premature deiodination —the unintended loss of the iodine atom via reduction, elimination, or photolysis before the desired catalytic cycle can engage. This guide provides field-proven, self-validating protocols and mechanistic insights to help you achieve absolute chemocontrol.

Mechanistic Overview of Degradation

Before troubleshooting, it is critical to understand why the C–I bond fails. The diagram below maps the three primary degradation pathways that lead to premature deiodination.

Pathways Start 3-[(3-Bromophenyl)methoxy] -4-iodooxolane Photo Photolytic Cleavage (hv) Start->Photo Ambient Light Base Base-Induced E2 Elimination Start->Base Strong Bases Metal Unmatched Metal Insertion Start->Metal Trace Metals/Reductants Radical Alkyl Radical Formation Photo->Radical Alkene Dihydrofuran Derivative Base->Alkene Loss of HI Reduction Hydrodehalogenation (Deiodinated Alkane) Metal->Reduction Protodehalogenation Radical->Reduction H-abstraction

Mechanistic pathways leading to premature deiodination and degradation.

Frequently Asked Questions (FAQs)

Q1: Why does my starting material degrade into a deiodinated alkane during standard benchtop storage or reaction setup? A1: This is almost always caused by photolytic cleavage . The C(sp3)–I bond in your oxolane ring is exceptionally weak (bond dissociation energy ~55 kcal/mol). Exposure to ambient laboratory lighting provides enough photonic energy to induce homolytic cleavage, generating a carbon-centered radical and an iodine radical [1]. The carbon radical rapidly abstracts a hydrogen atom from your solvent (e.g., THF or ether), resulting in irreversible premature deiodination. Causality & Solution: Photons are the trigger. You must treat this molecule as highly photosensitive. Perform all setups in amber glassware or foil-wrapped flasks, and store the neat material at -20 °C under argon.

Q2: I am attempting a Ni-catalyzed Cross-Electrophile Coupling (XEC) to react the C–I bond, but I am recovering mostly the hydrodehalogenated (reduced) oxolane. How do I prevent this? A2: In XEC reactions, the alkyl iodide is intentionally activated via Single-Electron Transfer (SET) to form a radical. However, if the rate of radical generation outpaces the rate at which the aryl bromide coupling partner undergoes oxidative addition to the Nickel catalyst, the "orphaned" alkyl radical will abstract a hydrogen atom from the environment (protodehalogenation)[2]. Causality & Solution: The kinetic rates of your two electrophiles are mismatched. To prevent this, you must use a matched ligand (such as 4,4'-di-tert-butyl-2,2'-bipyridine, dtbbpy) that stabilizes the Ni-intermediate and controls the SET rate, ensuring the radical recombines with the metal center rather than abstracting a proton.

Q3: My reaction requires a base, but NMR shows the formation of a double bond in the oxolane ring. What is happening? A3: You are observing a base-induced E2 elimination . The oxygen atom in the oxolane ring inductively activates the adjacent protons at the C3 and C5 positions. When you introduce a strong base (like DBU, NaOtBu, or even unhindered alkoxides), it abstracts one of these activated protons, expelling the iodide leaving group to form a 2,5-dihydrofuran or 4,5-dihydrofuran derivative [3]. Causality & Solution: The basicity ( pKa​ ) of your reagent is too high. Switch to milder, sterically hindered, or inorganic bases (e.g., K2​HPO4​ , Cs2​CO3​ , or 2,6-lutidine) which are sufficient to neutralize generated acids but too weak to trigger an E2 elimination on this specific ring system.

Q4: Is it possible to react the aryl bromide moiety while intentionally preserving the alkyl iodide? A4: This is thermodynamically counterintuitive and highly challenging because C(sp3)–I bonds are vastly more reactive to metals and reductants than C(sp2)–Br bonds. However, it is possible. By adding a single-electron inhibitor (such as 10 mol % 1,4-dinitrobenzene) to your reaction, you can selectively suppress the SET activation pathway of the alkyl iodide. This effectively "masks" the iodine, allowing the transition metal to perform a standard two-electron oxidative addition exclusively at the aryl bromide site [4].

Quantitative Data: Thermodynamic Vulnerabilities

To make informed experimental choices, you must respect the thermodynamic limits of the molecule. The table below summarizes the energetic thresholds you must navigate.

Structural FeatureBond Dissociation Energy (BDE)Primary Degradation TriggerPreventive Strategy
C(sp3)–I (Position 4)~55 kcal/molPhotons ( < 500 nm), SET reductantsAmber glassware, strict degassing, SET inhibitors
C(sp2)–Br (Aryl ring)~81 kcal/molUnwanted 2-electron oxidative additionChemoselective ligand tuning
C(sp3)–H (Positions 3/5)~93 kcal/molStrong bases ( pKa​ > 15)Use mild inorganic bases ( K2​HPO4​ )
Experimental Workflows & Protocols

To guarantee reproducibility, your experimental setup must be a self-validating system . The following workflow and protocols are designed to give you immediate visual feedback if premature deiodination begins.

Workflow Step1 1. Shielding Wrap flasks in foil Step2 2. Degassing Freeze-Pump-Thaw (x3) Step1->Step2 Step3 3. Base Selection Use mild bases (e.g., K2HPO4) Step2->Step3 Step4 4. Catalyst Addition Ni/Pd with matched ligands Step3->Step4 Step5 5. Controlled Initiation Slow reductant addition Step4->Step5

Self-validating experimental workflow to prevent C-I bond degradation.

Protocol 1: Light-Shielded, Base-Free Preparation of Stock Solutions

Purpose: To prepare the iodooxolane for reaction without triggering photolysis or trace-metal reduction.

  • Glassware Preparation: Bake all Schlenk flasks at 120 °C overnight. Upon cooling under vacuum, immediately wrap the exterior of the flasks entirely in heavy-duty aluminum foil.

  • Solvent Purging: Use strictly anhydrous, inhibitor-free THF. Sparge the solvent with Argon for 30 minutes prior to use to remove dissolved oxygen (which can act as a radical initiator).

  • Substrate Dissolution: Transfer the 3-[(3-Bromophenyl)methoxy]-4-iodooxolane into the foil-wrapped flask under a positive pressure of Argon. Add the sparged THF.

  • Self-Validation Check: Briefly lift the foil to inspect the solution color. It must be perfectly colorless. If the solution has a faint pink, yellow, or brown tint, molecular iodine ( I2​ ) has formed. This is a definitive failure indicating that premature photolytic deiodination has already occurred. Discard and restart.

  • Degassing: Perform three cycles of Freeze-Pump-Thaw to ensure zero radical-propagating oxygen remains in the system.

Protocol 2: Chemoselective Cross-Electrophile Coupling (Reacting the C–I Bond)

Purpose: To couple the C–I bond while preventing hydrodehalogenation (reduction to alkane).

  • Catalyst Pre-activation: In a separate, foil-wrapped vial, combine NiI2​ (10 mol%) and dtbbpy (10 mol%) in THF. Stir for 15 minutes until a deep green complex forms. This specific ligand choice is critical to prevent the alkyl radical from escaping the metal coordination sphere [2].

  • Electrophile Addition: Add the aryl coupling partner (e.g., an external aryl bromide) to the catalyst mixture, followed by the stock solution of 3-[(3-Bromophenyl)methoxy]-4-iodooxolane from Protocol 1.

  • Reductant Control: Add Manganese (Mn) dust (2.0 equiv) as the terminal reductant. Do not use Zinc dust if you are experiencing premature deiodination, as Zn is a harsher reductant that can accelerate the SET process beyond the catalyst's ability to capture the radical.

  • Reaction Execution: Stir at room temperature (do not heat, as thermal energy can also induce C–I homolysis) for 12 hours.

References
  • Photobehavior of alkyl halides in solution: radical, carbocation, and carbene intermediates - Accounts of Chemical Research (ACS).
  • Cross-Electrophile Coupling: Principles of Reactivity and Selectivity - The Journal of Organic Chemistry (ACS).
  • An In-depth Technical Guide to the Chemistry of Alkyl Iodides - Benchchem.
  • Transition-Metal (Pd, Ni, Mn)
Troubleshooting

Troubleshooting low conversion rates for 3-[(3-Bromophenyl)methoxy]-4-iodooxolane coupling

Welcome to the Advanced Applications Support Center. As researchers and drug development professionals, you are likely aware that coupling reactions involving polyhalogenated scaffolds present unique mechanistic hurdles.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. As researchers and drug development professionals, you are likely aware that coupling reactions involving polyhalogenated scaffolds present unique mechanistic hurdles. This guide is designed to help you troubleshoot low conversion rates when working with 3-[(3-Bromophenyl)methoxy]-4-iodooxolane .

Diagnostic Overview: The Dual-Halogen Dilemma

The molecule 3-[(3-Bromophenyl)methoxy]-4-iodooxolane is a bifunctional electrophile. It contains two highly reactive, yet mechanistically distinct, handles:

  • An Aryl Bromide (Csp²–Br): Prone to classic two-electron oxidative addition (typically via Palladium).

  • A Secondary Alkyl Iodide (Csp³–I): Highly susceptible to single-electron transfer (SET) radical pathways and rapid decomposition (typically via Nickel).

The Core Issue: Low conversion in this system is rarely due to a lack of reactivity; rather, it is a symptom of competing chemoselectivity and catalyst deactivation . If you are targeting the aryl bromide, the labile alkyl iodide can prematurely degrade and poison your catalyst. Conversely, if you are targeting the alkyl iodide, the intermediate radical can escape the catalytic cycle, leading to protodehalogenation or β -hydride elimination [1].

Quantitative Troubleshooting Matrix

Use the following data-driven matrix to diagnose your specific conversion issue based on your target electrophile.

Symptom / ObservationTarget HalogenTypical ConversionOptimized ConversionMechanistic Root CauseCorrective Action
Reaction stalls at 20-30% Aryl Bromide (Pd)25%>95%Iodide poisoning of Pd catalystAdd 1.0 eq Ag2​CO3​ to scavenge I−
High deiodinated byproduct Alkyl Iodide (Ni)<40%85%Slow radical capture (HAT)Switch to bidentate dtbbpy ligand
Formation of alkene Alkyl Iodide (Ni)50%>90% β -hydride eliminationLower reaction temp to 15 °C
Complete reaction failure Alkyl Iodide (Ni)<5%>90%Passivated reductant surfaceActivate Zn/Mn dust with TMSCl/1,2-dibromoethane

Deep-Dive FAQs: Expertise & Experience

Q1: I am attempting a Suzuki-Miyaura coupling on the aryl bromide using Pd(PPh3​)4​ , but the reaction stalls at 30% conversion. Why is the catalyst dying? A1: This is a classic case of catalyst poisoning. While palladium preferentially undergoes oxidative addition into the Csp²–Br bond, the Csp³–I bond on the oxolane ring is thermally labile. Free iodide ions released from the premature degradation of the alkyl iodide strongly coordinate to the Pd(0) or Pd(II) centers. This forms inactive, halogen-bridged palladium dimers, effectively halting the catalytic cycle [2]. Causality Fix: Switch to a more sterically demanding, electron-rich ligand (e.g., SPhos) to accelerate the desired oxidative addition. More importantly, add a silver salt (e.g., Ag2​CO3​ ) to the reaction. Silver acts as an iodide scavenger, precipitating insoluble AgI and keeping the Pd catalyst active.

Q2: I am trying to couple the alkyl iodide via Nickel-Catalyzed Cross-Electrophile Coupling (XEC), but LC-MS shows mostly the reduced (deiodinated) oxolane. How do I prevent this? A2: In Ni-catalyzed XEC, the alkyl iodide is activated via a single-electron transfer (SET) to form an alkyl radical [1]. If the subsequent capture of this radical by the arylnickel(II) intermediate is too slow, the radical will abstract a hydrogen atom from the solvent (protodehalogenation). Causality Fix: The rate of radical recombination must outcompete hydrogen atom transfer (HAT). Ensure your solvent is rigorously degassed to prevent oxygen from intercepting the radical. Utilize a bidentate nitrogen ligand like 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy), which stabilizes the Ni intermediate and drastically accelerates the radical capture step [1].

Experimental Protocols: Self-Validating Systems

To ensure high conversion, protocols must be self-validating. The following methodologies include built-in diagnostic checks to verify the integrity of the reaction in real-time.

Protocol A: Chemoselective Suzuki Coupling (Targeting Aryl Bromide)

Objective: Couple the aryl bromide while preserving the Csp³–I bond.

  • Preparation: In a glovebox, charge a Schlenk flask with 3-[(3-Bromophenyl)methoxy]-4-iodooxolane (1.0 equiv), the desired boronic acid (1.2 equiv), Pd(OAc)2​ (2 mol%), SPhos (4 mol%), and Ag2​CO3​ (1.0 equiv).

  • Solvent Addition: Add rigorously degassed THF/Water (10:1).

  • Reaction: Stir at 45 °C. Self-Validation Check: Within 30 minutes, you should observe a pale yellow/white precipitate forming. This is AgI. If the solution turns completely black without precipitate, your palladium has precipitated as Pd-black due to ligand dissociation or iodide poisoning [2].

  • Monitoring: Quench an aliquot and analyze via LC-MS. You should observe the product mass with the iodine isotope pattern intact.

Protocol B: Ni-Catalyzed Cross-Electrophile Coupling (Targeting Alkyl Iodide)

Objective: Couple the alkyl iodide via radical generation while preserving the aryl bromide.

  • Reductant Activation: In a Schlenk flask, suspend Zn dust (2.0 equiv) in DMA. Add 5 mol% TMSCl and stir for 15 minutes at room temperature to activate the zinc surface.

  • Catalyst Formation: Add NiI2​ (5 mol%) and dtbbpy (5 mol%). Stir until the solution turns a deep, characteristic red/brown, indicating the formation of the active LNi(II) complex. Self-Validation Check: If the solution remains green, the Ni-dtbbpy complex has not formed; check your ligand quality.

  • Coupling: Add 3-[(3-Bromophenyl)methoxy]-4-iodooxolane (1.0 equiv) and the coupling partner (1.5 equiv). Stir at 25 °C for 12 hours.

  • Monitoring: Monitor for the [M−I+H]+ peak in LC-MS. If this peak exceeds 10% relative abundance, lower the reaction temperature to 15 °C to suppress the radical escape pathway [1].

Mechanistic Visualizations

G Substrate 3-[(3-Bromophenyl)methoxy] -4-iodooxolane Pd_Cat Pd Catalysis (Target: Aryl Bromide) Substrate->Pd_Cat Ni_Cat Ni Catalysis (Target: Alkyl Iodide) Substrate->Ni_Cat Aryl_Coupling Desired: C(sp2)-Br Cross-Coupling Pd_Cat->Aryl_Coupling Poisoning Side Reaction: Iodide Poisoning of Pd Pd_Cat->Poisoning Alkyl_Coupling Desired: C(sp3)-I Cross-Coupling Ni_Cat->Alkyl_Coupling BetaElim Side Reaction: Radical Quenching (HAT) Ni_Cat->BetaElim

Mechanistic divergence and common side reactions in dual-halogen coupling.

DecisionTree Start Issue: Low Conversion CheckTarget Identify Target Halogen Start->CheckTarget TargetBr Aryl Bromide CheckTarget->TargetBr TargetI Alkyl Iodide CheckTarget->TargetI AddAg Add Ag2CO3 (Scavenge I-) TargetBr->AddAg ChangeLigand Use SPhos/XPhos TargetBr->ChangeLigand AddZn Optimize Zn/Mn Dust TargetI->AddZn UseDtbbpy Use dtbbpy Ligand TargetI->UseDtbbpy

Troubleshooting decision tree for optimizing conversion based on the target electrophile.

References

  • Weix, D. J. "Methods and Mechanisms for Cross-Electrophile Coupling of Csp² Halides with Alkyl Electrophiles." Accounts of Chemical Research, 2015, 48(6), 1767-1775. URL:[Link]

  • "Synthesis of Aromatic Compounds" (Section 6.5: Direct arylation and Iodide Poisoning Scavenging). DOKUMEN.PUB. URL:[Link]

Optimization

Best solvent systems for 3-[(3-Bromophenyl)methoxy]-4-iodooxolane purification by column chromatography

Technical Support Center: Chromatographic Purification of 3-[(3-Bromophenyl)methoxy]-4-iodooxolane Welcome to the technical support guide for the purification of 3-[(3-Bromophenyl)methoxy]-4-iodooxolane. This document is...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Chromatographic Purification of 3-[(3-Bromophenyl)methoxy]-4-iodooxolane

Welcome to the technical support guide for the purification of 3-[(3-Bromophenyl)methoxy]-4-iodooxolane. This document is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in isolating this specific halogenated oxolane derivative. We will move beyond generic advice to provide a targeted, in-depth resource based on the physicochemical properties of the molecule and established chromatographic principles.

Frequently Asked Questions (FAQs)

This section addresses the most common questions encountered during the purification of this and structurally related compounds.

Q1: What are the key structural features of 3-[(3-Bromophenyl)methoxy]-4-iodooxolane that influence its chromatographic behavior?

A1: Understanding the molecule's structure is the first step to developing a purification strategy.

  • Oxolane (Tetrahydrofuran) Ring: This core is a polar cyclic ether.

  • Methoxy Ether Linkage: The C-O-C bond contributes to the molecule's polarity.

  • (3-Bromophenyl) Group: The aromatic ring is nonpolar, while the bromine atom adds significant hydrophobicity and molecular weight.

  • Iodine Atom: The iodo-substituent is large, polarizable, and further increases the compound's hydrophobicity.

Overall Polarity Assessment: This is a moderately polar molecule. It is not water-soluble but is too polar to be treated as a simple nonpolar hydrocarbon. This polarity profile makes it an ideal candidate for normal-phase chromatography on silica gel.

Q2: Which chromatographic mode is better suited for this compound: Normal-Phase or Reverse-Phase?

A2: For routine laboratory-scale purification, Normal-Phase Chromatography (NPC) is the recommended starting point.[1]

  • Rationale: Normal-phase chromatography, which uses a polar stationary phase (like silica gel) and a non-polar mobile phase, is excellent for separating isomers and compounds with moderate polarity.[1] The target molecule is readily soluble in common organic solvents used for NPC (e.g., ethyl acetate, dichloromethane, hexanes), which simplifies sample loading and fraction processing.

  • When to Consider Reverse-Phase (RPC): If you are dealing with very polar impurities that are difficult to separate from your product in NPC, or if your downstream application requires an aqueous solvent system, RPC could be a viable alternative.[2][3][4] RPC uses a non-polar stationary phase (e.g., C18-silica) and a polar mobile phase (e.g., water/acetonitrile or water/methanol).[2][3]

Q3: What is a good starting solvent system for Thin-Layer Chromatography (TLC) analysis?

A3: A binary mixture of a non-polar hydrocarbon and a more polar solvent is standard.[5][6]

  • Recommended Starting Point: 30% Ethyl Acetate (EtOAc) in Hexanes.

  • Why this system? This combination provides a good polarity range for many moderately polar organic compounds.[5] Ethyl acetate is a polar component that can engage in hydrogen bonding, while hexane is a non-polar component.[7] The ratio can be easily adjusted to achieve the desired separation.

Q4: My compound is streaking or "tailing" on the TLC plate. What does this mean and how can I fix it?

A4: Tailing is often a sign of undesirable interactions between your compound and the stationary phase, or sample overload.

  • Cause 1: Interaction with Acidic Silica: Standard silica gel is slightly acidic due to the presence of silanol (Si-OH) groups. The ether oxygens in your molecule have lone pairs that can interact strongly with these acidic sites, causing tailing.

  • Cause 2: Sample Overload: Spotting too much material on the TLC plate can lead to broad, tailing spots.

  • Solutions:

    • Reduce Sample Concentration: Ensure you are spotting a dilute solution (~1% or less).[7]

    • Modify the Mobile Phase: While less common for neutral compounds, adding a very small amount (e.g., 0.1-0.5%) of a polar modifier like methanol to your eluent can sometimes improve peak shape by competing for the active sites on the silica. Be cautious, as this will significantly increase solvent polarity.

Q5: Is there a risk of the iodo-group causing compound degradation on silica gel?

A5: Yes, this is a valid concern. The carbon-iodine bond can be labile, and the acidic nature of silica gel can potentially catalyze decomposition or elimination reactions, especially if impurities are present.[8][9][10]

  • Mitigation Strategies:

    • Use Neutralized or Deactivated Silica: If you observe significant degradation, consider using silica gel that has been treated to neutralize its surface.

    • Work Quickly: Do not let the compound sit on the column for an extended period. Prepare your column, load the sample, and run the chromatography session without unnecessary delays.

    • Avoid Harsh Solvents: Solvents like methanol, if used in high concentrations, can sometimes react with sensitive compounds on an active surface like silica.[5] Stick to less reactive solvents like hexanes, ethyl acetate, and dichloromethane where possible.

Protocol: Step-by-Step Solvent System Development

This protocol provides a systematic workflow for identifying the optimal solvent system for your column.

Objective: To find a solvent system that provides a target Retention Factor (Rf) of 0.25 - 0.35 for the desired compound on a TLC plate. This Rf range typically ensures good separation on a column without requiring an excessive volume of solvent.

Materials:

  • TLC plates (Silica Gel 60 F254)

  • TLC developing chambers

  • Capillary spotters

  • Solvents: Hexanes, Ethyl Acetate (EtOAc), Dichloromethane (DCM)

  • Visualization method: UV lamp (254 nm), and/or an iodine chamber or a chemical stain (e.g., potassium permanganate).

Workflow for Solvent System Selection

G start Step 1: Initial TLC Screening tlc1 Run TLC in 30% EtOAc/Hexane start->tlc1 result1 Analyze Rf of Product tlc1->result1 rf_high Rf > 0.4 (Too High) result1->rf_high High Rf rf_good Rf is 0.25 - 0.35 (Optimal) result1->rf_good Good Rf rf_low Rf < 0.2 (Too Low) result1->rf_low Low Rf action_high Decrease Polarity: Try 15-20% EtOAc/Hexane rf_high->action_high action_good Proceed to Column Chromatography with this solvent system. rf_good->action_good action_low Increase Polarity: Try 40-50% EtOAc/Hexane rf_low->action_low check_separation Step 2: Check Separation action_high->check_separation action_good->check_separation action_low->check_separation no_sep Poor separation from a key impurity? check_separation->no_sep no_sep->action_good No, separation is good action_no_sep Change Selectivity: Try a different solvent system. (e.g., DCM/Hexane or Toluene/EtOAc) no_sep->action_no_sep Yes

Caption: Workflow for selecting an appropriate solvent system.

Methodology:

  • Prepare TLC Chamber: Line a developing chamber with filter paper and add your chosen solvent system (e.g., 30% EtOAc/Hexane). Close the chamber and allow it to saturate for 5-10 minutes.

  • Spot the Plate: Dissolve a small amount of your crude reaction mixture in a volatile solvent (e.g., DCM or EtOAc). Using a capillary spotter, carefully apply a small spot onto the baseline of the TLC plate.

  • Develop the Plate: Place the spotted TLC plate into the saturated chamber, ensuring the solvent level is below the baseline. Allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualize and Calculate Rf: Remove the plate, immediately mark the solvent front with a pencil, and allow it to dry. Visualize the spots under a UV lamp. Circle the spots with a pencil. The Rf is calculated as (distance traveled by spot) / (distance traveled by solvent front).

  • Optimize: Based on the workflow diagram above, adjust the solvent ratio to achieve the target Rf of 0.25-0.35. If separation from a key impurity is poor, changing one of the solvents (e.g., substituting hexane with toluene, or ethyl acetate with dichloromethane) can alter the selectivity and improve resolution.

Troubleshooting Guide for Column Chromatography

Even with an optimized solvent system, issues can arise during the column chromatography itself.[11] This table provides solutions to common problems.

Problem Probable Cause(s) Recommended Solution(s)
Poor Separation / Overlapping Peaks 1. Poor choice of solvent system (low selectivity).2. Column was overloaded with crude material.3. Column was packed improperly (air bubbles, channels).4. Sample band was too wide during loading.1. Re-optimize the solvent system using TLC. Try different solvent combinations (e.g., Toluene/EtOAc).2. Reduce the amount of material loaded. A general rule is 1-5% of the silica gel weight.3. Repack the column carefully, ensuring a homogenous and bubble-free slurry.4. Load the sample in the smallest possible volume of eluent or use "dry loading".[11]
Compound Elutes Too Quickly (at solvent front) The mobile phase is too polar.Use a less polar solvent system (e.g., decrease the percentage of ethyl acetate in hexanes).
Compound Does Not Elute (stuck on column) 1. The mobile phase is not polar enough.2. Potential decomposition or irreversible adsorption on the silica.1. Gradually increase the polarity of the mobile phase (gradient elution).2. If decomposition is suspected, consider using a less acidic stationary phase (e.g., alumina) or running the column quickly.
Low Yield / Mass Recovery 1. Compound decomposition on the silica gel.2. The compound is highly retained and did not fully elute.3. Physical loss during fraction collection and processing.1. Consider deactivating the silica gel with a small amount of triethylamine (if compatible with your molecule) or switching to a different stationary phase.2. After your product has eluted, flush the column with a very polar solvent (e.g., 10% Methanol in DCM) to check for any remaining material.3. Ensure careful solvent evaporation and transfer of material between flasks.
Cracked or Channeled Column Bed 1. Silica gel ran dry during the run.2. A solvent system of immiscible solvents was used.3. Drastic and rapid changes in solvent polarity caused thermal stress.1. Always keep the silica bed covered with solvent.2. Ensure all solvents in your mobile phase are fully miscible.3. When running a gradient, increase polarity gradually.

Data Summary: Recommended Solvent Systems

The following table summarizes potential solvent systems for purifying moderately polar compounds like 3-[(3-Bromophenyl)methoxy]-4-iodooxolane, listed in order of increasing polarity.

Solvent System Class Notes and Applications
Hexanes / Toluene Non-polarGood for separating non-polar compounds. Toluene can offer different selectivity from hexanes due to its aromaticity.
Hexanes / Ethyl Acetate (EtOAc) Standard BiphasicThe most common and versatile system.[5] Excellent starting point for method development. Provides a good balance of polarity.
Hexanes / Dichloromethane (DCM) BiphasicGood for compounds that are not very soluble in hexanes alone. DCM has a different selectivity profile than EtOAc.
Dichloromethane / Methanol (MeOH) PolarUsed for more polar compounds. Caution: Use methanol sparingly (<10%), as it can dissolve silica gel and may be reactive.[5]

References

  • Mastering Column Chromatography: Techniques and Tips. (2024, November 20). Chrom Tech, Inc.
  • GC Column Troubleshooting Guide. (2025, August 26). Phenomenex.
  • Technical Support Center: Purification of Polar Heterocyclic Compounds. Benchchem.
  • Haloethers using the Avantor® Hichrom HI-5 Phase (EPA Method 611/8110). MAC-MOD Analytical.
  • HPLC Troubleshooting Guide. Sigma-Aldrich.
  • Solvent Systems for Flash Column Chromatography. University of Rochester, Department of Chemistry.
  • LC Chromatography Troubleshooting Guide. (2023, November 3). HALO Columns.
  • Chromatographic Isolation of Sensitive Compounds: Challenges and Solutions. (2024, August 13).
  • Reversed-phase chrom
  • Liquid chrom
  • A review on the analytical procedures of halogenated flame retardants by gas chromatography coupled with single quadrupole mass spectrometry and their levels in human samples. (2018). PMC.
  • Kanao, E., et al. (2019).
  • Polarclean as a Sustainable Reaction Medium for the Waste Minimized Synthesis of Heterocyclic Compounds. (2019, January 29). PMC.
  • Chrom
  • Monitoring Reactions by TLC.
  • Synthesis of dioxolanes and oxazolidines by silica gel catalysis. (2018, April 3).
  • Reverse Phase Chromatography Techniques. (2025, October 20). Chrom Tech, Inc.
  • Thin Layer Chromatography. (2020, March). University of California, Los Angeles.
  • Normal-phase vs. Reversed-phase Chromatography. (2025, August 12). Phenomenex.
  • Very polar compound purification using aqueous normal-phase flash column chrom
  • How does mobile phase organic solvent choice impact reversed-phase flash column chrom
  • Purification of strong polar and basic compounds. (2023, January 7). Reddit.
  • Reverse Phased Chromatography (RPC) in Practice. Sigma-Aldrich.
  • Solvent Systems for Thin-layer Chromatography of Novabiochem Products. Sigma-Aldrich.
  • Physicochemical properties of iodixanol. (1995). PubMed.
  • TLC Visualiz
  • Stability of silica-based, endcapped columns with pH 7 and 11 mobile phases for reversed-phase high-performance liquid chrom
  • Application of silica gel to immobilise iodine waste by low-temperature sintering. (2019).
  • A Simple Method for Iodination of Heterocyclic Compounds Using HIO4/NaCl/Silica Gel/H2SO4 in Water. (2025, December 2).
  • Synthesis of N-Bromo and N-Iodo Imides: A Rapid Redox-Neutral and Bench Stable Process. (2024, October 11). PMC.
  • Donham, L. L., & Gronert, S. (2019). Substitution Reactions on Iodine and Bromine: Mechanisms for Facile Halogenations of Heterocycles. The Journal of Organic Chemistry, 84(9), 5757-5762.

Sources

Troubleshooting

Overcoming steric hindrance in 3-[(3-Bromophenyl)methoxy]-4-iodooxolane substitutions

Welcome to the Technical Support Center for advanced synthetic troubleshooting. This guide is specifically engineered for researchers and drug development professionals facing challenges with nucleophilic substitutions o...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for advanced synthetic troubleshooting. This guide is specifically engineered for researchers and drug development professionals facing challenges with nucleophilic substitutions on 3-[(3-Bromophenyl)methoxy]-4-iodooxolane (also known as 3-(3-bromobenzyloxy)-4-iodotetrahydrofuran).

Below, we dissect the mechanistic bottlenecks of this specific scaffold, provide causality-driven troubleshooting FAQs, and outline self-validating experimental protocols to ensure high-yield transformations.

Part 1: Mechanistic Insight – The "Why" Behind the Hindrance

The oxolane (tetrahydrofuran) ring adopts a rapidly interconverting envelope or half-chair conformation. When a bulky substituent like a 3-bromobenzyloxy group is present at the C3 position, it creates a severe steric shield over the adjacent C4-iodo position.

For a standard bimolecular nucleophilic substitution (SN2) to occur, the incoming nucleophile must approach exactly 180° opposite to the C–I bond (the Bürgi-Dunitz trajectory). If the relative stereochemistry of the C3 and C4 substituents is cis, this trajectory is physically blocked by the benzyloxy moiety. Even in the trans configuration, the conformational flexibility of the ring often places the bulky group in a pseudo-equatorial position that still partially occludes the backside approach[2].

Because the activation energy ( Ea​ ) for the SN2 pathway is artificially raised by this steric congestion, the nucleophile spends more time in the vicinity of the molecule without successfully reacting at C4. If the nucleophile possesses basic character, it will instead abstract a more accessible β-proton (at C5 or C3), leading to an E2 elimination and the formation of an undesired dihydrofuran side product[1].

MechanisticPathway Substrate 3-[(3-Bromophenyl)methoxy] -4-iodooxolane SN2 SN2 Pathway (Backside Attack) Substrate->SN2 Soft Nu- Polar Aprotic E2 E2 Pathway (β-Proton Abstraction) Substrate->E2 Hard Base High Temp ProductSN2 Substituted Oxolane (Desired) SN2->ProductSN2 ProductE2 Dihydrofuran Alkene (Side Product) E2->ProductE2

Mechanistic divergence: SN2 vs E2 pathways in sterically hindered 4-iodooxolanes.

Part 2: Troubleshooting Guide & FAQs

Q1: Why am I observing mostly elimination (alkene) instead of the desired substitution product? A1: The bulky 3-bromobenzyloxy group increases the activation energy for the SN2 pathway by blocking the backside attack. When the SN2 pathway is sterically hindered, thermodynamic competition heavily favors the E2 pathway. Any nucleophile with hard, basic characteristics (e.g., alkoxides, amines) will act as a base rather than a nucleophile, abstracting a β-proton instead of displacing the iodine[1].

Q2: How can I optimize the solvent to favor SN2 over E2? A2: You must use polar aprotic solvents (e.g., DMF, DMSO, or MeCN). These solvents solvate cations effectively but leave anions "naked" and highly reactive. This maximizes the nucleophilicity of your reagent without artificially increasing its basicity, giving the SN2 pathway a kinetic advantage.

Q3: What nucleophiles are most likely to succeed on this scaffold? A3: Linear, unhindered "soft" nucleophiles like azide (N3⁻), thiocyanate (SCN⁻), or thiolates (RS⁻) are highly effective. Azide, for example, is perfectly linear and experiences significantly less steric repulsion during the transition state compared to spherical or branched nucleophiles.

Q4: The substitution is still failing with bulky nucleophiles. Can I modify the reaction mechanism to bypass the strict SN2 requirement? A4: Yes. By utilizing a silver-mediated substitution (e.g., using AgOTf or AgBF₄), you can shift the mechanism. Silver acts as a halophilic Lewis acid, coordinating strongly with the iodine atom and weakening the C–I bond. This shifts the transition state from a strict, synchronous SN2 to an asynchronous "loose SN2" or an SN1-like pathway. Because the strict 180° approach is no longer required, the nucleophile can attack from a less hindered trajectory, bypassing the steric block of the 3-bromobenzyloxy group[3].

Part 3: Quantitative Data Summary

The table below summarizes the causality between reagent choice and the resulting mechanistic pathway when substituting at the C4 position of 3-[(3-Bromophenyl)methoxy]-4-iodooxolane.

Nucleophile / ReagentSolventTemp (°C)Primary MechanismDesired SN2 Yield (%)E2 Elimination (%)
NaOMe (Hard/Basic)MeOH65E2< 5> 85
NaN₃ (Soft/Linear)DMF80SN26520
NaN₃ + 15-Crown-5DMF80SN282 10
PhOH + K₂CO₃MeCN80E2 / SN21570
PhOH + AgOTfDCM25Loose SN2 / SN178 < 5

Part 4: Experimental Protocols

Workflow Start Evaluate Nucleophile CheckNu Is Nu- bulky or highly basic? Start->CheckNu UseSoft Use Soft Nu- (e.g., NaN3) + Crown Ether in DMF CheckNu->UseSoft No (Linear/Soft) UseAg Use AgOTf-mediated loose SN2/SN1 pathway CheckNu->UseAg Yes (Bulky/Hard) OptimizeTemp Control Temp (60-80°C) to minimize E2 UseSoft->OptimizeTemp UseAg->OptimizeTemp Purification Aqueous Workup & Flash Chromatography OptimizeTemp->Purification

Decision tree for optimizing substitutions on 3-[(3-Bromophenyl)methoxy]-4-iodooxolane.

Protocol A: Optimized Azidation (For Soft/Linear Nucleophiles)

Causality Check: This protocol uses 15-Crown-5 to sequester the Na⁺ ion. This leaves the azide ion completely desolvated and hyper-reactive, providing the kinetic push needed to overcome the steric barrier at C4 without raising the temperature to levels that favor E2 elimination.

  • Preparation: Flame-dry a 50 mL round-bottom flask under argon. Add 3-[(3-Bromophenyl)methoxy]-4-iodooxolane (1.0 eq, 1.0 mmol) and anhydrous DMF (10 mL).

  • Reagent Addition: Add Sodium Azide (NaN₃, 3.0 eq, 3.0 mmol) followed by 15-Crown-5 (0.5 eq, 0.5 mmol).

  • Self-Validating Reaction Control: Heat the mixture to exactly 80 °C. Do not exceed 85 °C, as thermal degradation and E2 elimination will outcompete the substitution. Monitor via TLC (Hexanes:EtOAc 8:2) every 2 hours. The SN2 product will appear as a slightly more polar spot than the starting material.

  • Workup: Once starting material is consumed (typically 6-8 hours), cool to room temperature. Quench with cold water (30 mL) to dissolve DMF and unreacted salts. Extract with Diethyl Ether (3 x 20 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash column chromatography.

Protocol B: Silver-Promoted Substitution (For Bulky/Hard Nucleophiles)

Causality Check: When using bulky nucleophiles (like phenols or complex amines), SN2 is impossible. AgOTf acts as a halophile to abstract the iodide, creating a highly electrophilic, loose transition state that accepts nucleophiles from multiple trajectories.

  • Preparation: In a foil-wrapped (light-protected) 50 mL flask under argon, dissolve 3-[(3-Bromophenyl)methoxy]-4-iodooxolane (1.0 eq, 1.0 mmol) and your desired nucleophile (e.g., Phenol, 1.5 eq) in anhydrous DCM (10 mL).

  • Activation: Cool the solution to 0 °C. Slowly add Silver Trifluoromethanesulfonate (AgOTf, 1.2 eq, 1.2 mmol) in one portion. A yellow/white precipitate of AgI will form immediately, visually validating the activation of the C–I bond.

  • Reaction: Allow the reaction to warm to room temperature (25 °C) and stir for 4 hours.

  • Workup: Filter the suspension through a short pad of Celite to remove the AgI precipitate. Wash the Celite pad with additional DCM (20 mL).

  • Purification: Wash the filtrate with saturated aqueous NaHCO₃, dry over MgSO₄, concentrate, and purify via flash chromatography.

References

  • Gallegos, M., et al. "Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions?" The Journal of Physical Chemistry A, 2022.
  • Reusch, W. "Steric Hindrance to Rear-side Approach in Nucleophilic Substitution." Chemistry LibreTexts, 2023.
  • Alvarez, R., et al. "Silver-Mediated Synthesis of Heterocycles." Chemical Reviews, ACS Publications, 2008.

Reference Data & Comparative Studies

Validation

Reactivity Comparison Guide: 3-[(3-Bromophenyl)methoxy]-4-iodooxolane vs. 4-Bromooxolane Analogs

Executive Summary In modern medicinal chemistry and drug development, functionalized oxolanes (tetrahydrofurans) are critical structural motifs, frequently appearing in nucleoside analogs, kinase inhibitors, and receptor...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry and drug development, functionalized oxolanes (tetrahydrofurans) are critical structural motifs, frequently appearing in nucleoside analogs, kinase inhibitors, and receptor antagonists [3]. When designing synthetic routes for these scaffolds, the choice of the halogen leaving group at the C4 position dictates the efficiency, yield, and chemoselectivity of downstream functionalization.

This guide provides an in-depth technical comparison between 3-[(3-Bromophenyl)methoxy]-4-iodooxolane and standard 4-bromooxolane analogs . By analyzing their structural and electronic profiles, we demonstrate why the iodo-derivative offers superior orthogonal reactivity, allowing researchers to execute complex, sequential functionalizations without compromising the integrity of the oxolane ring.

Mechanistic Profiling & Causality

The C-I vs. C-Br Activation Barrier

The fundamental divergence in reactivity between these two classes stems from the bond dissociation energies and polarizability of the carbon-halogen bonds. The C-I bond in 4-iodooxolanes is significantly weaker (~234 kJ/mol) and more polarizable than the C-Br bond (~285 kJ/mol) found in 4-bromooxolane analogs [1, 2].

Causality in Synthesis: The 3-[(3-bromophenyl)methoxy] substituent introduces substantial steric hindrance (steric drag) adjacent to the C4 reactive site. If a bromide were present at C4, overcoming this steric barrier for a nucleophilic substitution (SN2) would require harsh heating. Such elevated temperatures inevitably promote competing E2 elimination, yielding undesired dihydrofuran byproducts. The superior leaving group ability of the iodide lowers the SN2 activation energy, permitting mild reaction conditions that strictly preserve the sp3 hybridized oxolane core.

Orthogonal Reactivity Handles

3-[(3-Bromophenyl)methoxy]-4-iodooxolane possesses two distinct halogen handles: an alkyl iodide (C4-I) and an aryl bromide (Aryl-Br). This dual-halogen system is a masterclass in chemoselectivity. Soft nucleophiles will exclusively attack the highly reactive alkyl iodide under metal-free conditions, leaving the aryl bromide completely intact for subsequent transition-metal-catalyzed cross-coupling (e.g., Suzuki, Buchwald-Hartwig). Standard 4-bromooxolane analogs lack this differentiation; differentiating an alkyl bromide from an aryl bromide is notoriously difficult due to overlapping reactivity profiles with palladium catalysts.

Quantitative Reactivity Comparison

The following table summarizes the comparative performance metrics of both scaffolds under standard synthetic conditions.

Reactivity Parameter3-[(3-Bromophenyl)methoxy]-4-iodooxolane4-Bromooxolane Analogs
Primary Leaving Group Iodide (I⁻)Bromide (Br⁻)
C-X Bond Dissociation Energy ~234 kJ/mol~285 kJ/mol
SN2 Relative Kinetics High (Rapid conversion at 40–60 °C)Low (Requires prolonged heating >80 °C)
Risk of E2 Elimination Low (Milder conditions suppress elimination)High (Competing elimination at high temperatures)
Orthogonal Functionalization Yes (Alkyl-I vs. Aryl-Br differentiation)No (Difficult to differentiate Alkyl-Br and Aryl-Br)
Pd-Catalyzed Insertion Highly selective for Aryl-Br (post SN2)Poor selectivity (competing insertion sites)

Orthogonal Functionalization Workflow

The diagram below illustrates the logical progression of chemoselective functionalization enabled by the iodooxolane scaffold.

G SM 3-[(3-Bromophenyl)methoxy] -4-iodooxolane SN2 Chemoselective SN2 (60°C, MeCN) SM->SN2 Displaces -I INT C4-Substituted (Aryl-Br Intact) SN2->INT SUZUKI Suzuki Coupling (Pd-Cat, 90°C) INT->SUZUKI Inserts at -Br PROD Dual-Functionalized Scaffold SUZUKI->PROD

Sequential orthogonal functionalization of the iodooxolane scaffold.

Experimental Protocols (Self-Validating Systems)

To guarantee reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Each step includes specific causality for the chosen reagents and built-in quality control metrics.

Protocol A: Chemoselective SN2 Amination at C4

Objective: Displace the C4-iodide with a primary amine without triggering E2 elimination or reacting with the aryl bromide.

  • Preparation: In an oven-dried flask under N2, dissolve 3-[(3-Bromophenyl)methoxy]-4-iodooxolane (1.0 equiv) in anhydrous Acetonitrile (MeCN, 0.2 M).

  • Reagent Addition: Add the primary amine (1.2 equiv) and Potassium Carbonate (K2CO3, 2.0 equiv).

    • Causality: K2CO3 is a mild, insoluble base that acts as an acid scavenger. Stronger bases (like NaH or KOtBu) would force the SN2/E2 competition toward elimination.

  • Reaction: Heat the suspension to 60 °C for 6 hours.

  • Validation & Quality Control: Take a 10 µL aliquot at 2, 4, and 6 hours for LC-MS analysis.

    • Self-Validation: The system is validated when the LC-MS trace shows the complete disappearance of the starting material mass and the appearance of the product mass. Crucially, the absence of an [M-HI] peak (indicating a dihydrofuran byproduct) confirms that E2 elimination was successfully suppressed.

Protocol B: Downstream Pd-Catalyzed Suzuki-Miyaura Coupling

Objective: Functionalize the remaining aryl bromide handle to build molecular complexity.

  • Preparation: Dissolve the C4-substituted intermediate from Protocol A (1.0 equiv) and an arylboronic acid (1.5 equiv) in a degassed mixture of 1,4-Dioxane/H2O (4:1, 0.1 M).

  • Catalyst Addition: Add Sodium Carbonate (Na2CO3, 3.0 equiv) and Pd(dppf)Cl2 (0.05 equiv).

    • Causality: With the C4 position already functionalized, the aryl bromide is now the sole reactive site for oxidative addition by Pd(0). The bidentate dppf ligand provides a bulky framework that accelerates reductive elimination, minimizing protodehalogenation side reactions.

  • Reaction: Heat to 90 °C for 12 hours under strictly anaerobic conditions.

  • Validation & Quality Control: Monitor via HPLC.

    • Self-Validation: The reaction is validated by the complete consumption of the brominated intermediate. Post-silica gel chromatography, the product must exhibit >95% purity by 1H-NMR, specifically validated by the disappearance of the distinct meta-bromo aromatic splitting pattern in the 7.2–7.6 ppm region.

References

  • PubChem, National Institutes of Health (NIH). "3-[(4,4-Dimethylpentyl)oxy]-4-iodooxolane" (Representative iodooxolane properties and chemical classification). Available at:[Link]

  • LookChem. "3-BROMOTETRAHYDROFURAN" (Physical properties and reactivity profile of bromooxolane derivatives). Available at:[Link]

  • Google Patents. "US8524917B2 - 6-substituted indole-3-carboxylic acid amide compounds having sphingosine-1-phosphate (S1P) receptor antagonist biological activity" (Application of oxolane derivatives in medicinal chemistry).
Comparative

HPLC Method Validation for Assessing 3-[(3-Bromophenyl)methoxy]-4-iodooxolane Purity: A Comparative Guide

As a Senior Application Scientist, developing a robust analytical method requires more than just following a pharmacopeia—it demands a mechanistic understanding of the analyte and the chromatographic system. 3-[(3-Bromop...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, developing a robust analytical method requires more than just following a pharmacopeia—it demands a mechanistic understanding of the analyte and the chromatographic system. 3-[(3-Bromophenyl)methoxy]-4-iodooxolane[1] is a complex, di-halogenated tetrahydrofuran derivative. The presence of both bromine and iodine atoms imparts significant lipophilicity and molecular weight to the structure. Furthermore, the oxolane ring introduces stereocenters at positions 3 and 4, resulting in closely eluting cis and trans isomers.

This guide objectively compares the performance of a modern Ultra-High-Performance Liquid Chromatography (UHPLC) method utilizing Core-Shell technology against a traditional HPLC approach. We will explore the causality behind our experimental choices and provide a self-validating protocol grounded in the latest ICH Q2(R2) guidelines[2].

The Analytical Challenge: Traditional vs. Modern Chromatography

Historically, purity assessments for halogenated oxolanes have relied on traditional HPLC using fully porous 5 µm C18 columns. However, the slow diffusion rate of heavy, lipophilic molecules like 3-[(3-Bromophenyl)methoxy]-4-iodooxolane into the deep pores of these stationary phases leads to significant band broadening (a high van Deemter C-term). This results in poor resolution between the cis and trans isomers and excessively long run times.

To overcome this, we developed a UHPLC method utilizing a 1.7 µm Core-Shell C18 column. Core-shell technology features a solid silica core surrounded by a thin porous layer, drastically reducing the diffusion path length. This mechanistic advantage delivers sharper peaks, superior resolution of the critical isomer pair, and significantly faster analysis times.

Chromatographic Performance Comparison

The following table summarizes the objective performance metrics of the two methodologies based on our experimental data:

Performance MetricTraditional HPLC (Fully Porous 5 µm C18)Modern UHPLC (Core-Shell 1.7 µm C18)Analytical Advantage
Run Time 45.0 minutes13.0 minutes71% reduction in solvent consumption and analysis time.
Resolution (cis/trans) 1.2 (Incomplete baseline separation)3.5 (Baseline resolved)Ensures accurate independent quantification of stereoisomers.
Tailing Factor (Main Peak) 1.61.05Superior peak symmetry due to reduced mass transfer resistance.
Theoretical Plates (N) ~8,000~28,000Drastically higher efficiency for resolving trace impurities.

Scientific Grounding & Causality (E-E-A-T)

Every parameter in our validated method is a deliberate choice designed to create a self-validating system:

  • Stationary Phase Selection: The 1.7 µm Core-Shell C18 column minimizes mass transfer resistance. The highly hydrophobic C18 ligand provides optimal retention for the lipophilic di-halogenated analyte.

  • Mobile Phase Design: A gradient of Water and Acetonitrile (both containing 0.1% Formic Acid) was selected. Acetonitrile is preferred over methanol due to its lower viscosity and superior mass transfer properties, which are critical for resolving structurally rigid halogenated isomers. Formic acid suppresses the ionization of residual silanols on the silica surface, preventing secondary ionic interactions and peak tailing[3].

  • Column Temperature (35°C): Elevating the temperature reduces mobile phase viscosity, which lowers system backpressure and increases the analyte's diffusion coefficient, further optimizing the van Deemter C-term.

  • Detection Wavelength (260 nm): Diode Array Detection (DAD) at 260 nm was selected based on the UV absorption maximum of the bromophenyl chromophore. Spectral analysis via DAD is crucial for confirming peak purity and ensuring no co-eluting dehalogenated impurities are hidden beneath the main peak[4].

Separation Sample Sample Injection 3-[(3-Bromophenyl)methoxy]-4-iodooxolane Column UHPLC Core-Shell C18 (Reduced Mass Transfer Resistance) Sample->Column Polar Polar Impurities (Dehalogenated/Oxidized) Column->Polar Low Retention Main Main API (Trans-isomer) Column->Main Target Elution Iso Critical Pair (Cis-isomer) Column->Iso High Resolution Lipo Lipophilic Precursors Column->Lipo High Retention

Figure 1: Chromatographic separation logic and impurity profiling on a Core-Shell C18 column.

Experimental Protocols: Step-by-Step Methodology

Step 1: Standard and Sample Preparation
  • Diluent: Prepare a mixture of Acetonitrile:Water (50:50, v/v).

  • Stock Solution: Accurately weigh 10.0 mg of 3-[(3-Bromophenyl)methoxy]-4-iodooxolane reference standard. Dissolve in 10 mL of diluent to achieve a stock concentration of 1.0 mg/mL. Sonicate for 5 minutes to ensure complete dissolution.

  • Working Solution: Dilute the stock solution 1:10 with diluent to achieve a working concentration of 0.1 mg/mL for routine purity analysis.

Step 2: Chromatographic Conditions
  • System: UHPLC equipped with a DAD detector.

  • Column: Core-Shell C18, 100 x 2.1 mm, 1.7 µm.

  • Mobile Phase A: 0.1% Formic Acid in HPLC-grade Water.

  • Mobile Phase B: 0.1% Formic Acid in HPLC-grade Acetonitrile.

  • Gradient Program: 0–2 min (40% B), 2–8 min (40% to 90% B), 8–10 min (90% B), 10–10.1 min (return to 40% B), 10.1–13 min (equilibration)[5].

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2.0 µL.

Step 3: Forced Degradation (Specificity)

To ensure the method is stability-indicating as per ICH Q2(R2) guidelines[6], forced degradation studies must be conducted to prove that degradation products do not interfere with the main peak[5][7].

  • Acidic Stress: Treat 1 mL of stock solution with 1 mL of 1M HCl at 60°C for 2 hours. Neutralize with 1M NaOH.

  • Alkaline Stress: Treat 1 mL of stock solution with 1 mL of 1M NaOH at 60°C for 2 hours. Neutralize with 1M HCl.

  • Oxidative Stress: Treat 1 mL of stock solution with 1 mL of 3% H₂O₂ at room temperature for 2 hours.

  • Thermal/Photolytic Stress: Expose the solid sample to 105°C and UV light (254 nm) for 24 hours, then dissolve in diluent.

Step 4: Method Validation Execution

Validation was executed in strict adherence to the updated ICH Q2(R2) parameters[2][8].

Validation N1 Method Optimization N2 Specificity & Forced Degradation N1->N2 N3 Linearity, Accuracy & Precision N2->N3 N4 LOD / LOQ Determination N3->N4 N5 Robustness (DoE) N4->N5

Figure 2: Sequential workflow for HPLC method validation according to ICH Q2(R2) guidelines.

Validation Data Summary

The Core-Shell UHPLC method was fully validated. The quantitative data below demonstrates that the method is highly accurate, precise, and sensitive enough to detect trace impurities[3][9].

ICH Q2(R2) ParameterExperimental ConditionAcceptance CriteriaExperimental Result
Specificity Forced degradation (Peak purity via DAD)Purity angle < Purity thresholdPassed (No co-elution detected)
Linearity & Range 25% to 150% of nominal (0.025–0.150 mg/mL)Correlation coefficient (R²) ≥ 0.999R² = 0.9998
Accuracy (Recovery) Spiked at 50%, 100%, and 150% levelsMean recovery 98.0% – 102.0%99.4% – 101.1%
Precision (Repeatability) 6 replicate injections at 100% concentration%RSD ≤ 2.0%%RSD = 0.65%
Limit of Detection (LOD) Signal-to-Noise (S/N) > 3Establish baseline sensitivity0.05 µg/mL
Limit of Quantitation (LOQ) Signal-to-Noise (S/N) > 10Establish reliable quantitation0.15 µg/mL

References

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency (EMA) / International Council for Harmonisation URL:[Link]

  • Validation of Analytical Procedures Q2(R2) Source: International Council for Harmonisation (ICH) URL:[Link]

  • HPLC Content Determination Method Validation: A Comprehensive Guide Source: Welch Materials URL:[Link]

  • Steps for HPLC Method Validation Source: Pharmaguideline URL:[Link]

  • Analytical Method Validation for Quality Assurance and Process Validation Professionals Source: American Pharmaceutical Review URL:[Link]

  • Utilizing Spectral Analysis in HPLC Diode Array to Discover Impurities Source: Pharmaceutical Technology URL:[Link]

  • A Review on HPLC Method Development and Validation Source: International Journal of Pharmaceutical Sciences URL:[Link]

  • CAS 219507-95-6: 3-[(3-Bromophenyl)methoxy]-4-iodooxolane Source: ChemSrc URL:[Link]

Sources

Validation

A Senior Application Scientist's Guide to the Validation of Novel Halogenated Compounds by GC-MS: A Comparative Strategy for 3-[(3-Bromophenyl)methoxy]-4-iodooxolane

For researchers, scientists, and drug development professionals, the synthesis of a novel chemical entity like 3-[(3-Bromophenyl)methoxy]-4-iodooxolane represents both an opportunity and a significant analytical challeng...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the synthesis of a novel chemical entity like 3-[(3-Bromophenyl)methoxy]-4-iodooxolane represents both an opportunity and a significant analytical challenge. Before its potential can be explored, its identity, purity, and concentration in various matrices must be unequivocally established. Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for this purpose, offering high-resolution separation and definitive mass-based identification.[1][2]

However, a critical component of any quantitative or semi-quantitative analytical method is the reference standard, a substance of known identity and purity against which the analyte is measured.[3][4] For a novel, non-commercial compound, a certified reference material (CRM) from a pharmacopeia or standards body is simply not available.[5][6]

This guide provides a comprehensive framework for validating a GC-MS method for 3-[(3-Bromophenyl)methoxy]-4-iodooxolane by comparing three robust strategies in the absence of a formal reference standard. Our approach is grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines, which emphasize that an analytical procedure's validation is the confirmation, through objective evidence, that the method is suitable for its intended purpose.[7][8][9][10]

Understanding the Analyte: 3-[(3-Bromophenyl)methoxy]-4-iodooxolane

The structure of our target analyte dictates our analytical approach. Key features relevant to GC-MS include:

  • Halogenation: The presence of both bromine and iodine provides a distinct isotopic pattern in the mass spectrum, aiding in identification.[11][12] Halogenated compounds are often amenable to sensitive detection.[13][14][15]

  • Ether Linkage: The benzyl ether group is generally stable but can be a site for fragmentation during electron ionization (EI) in the MS source.

  • Oxolane (Tetrahydrofuran) Ring: A stable saturated heterocyclic ring.

  • Volatility: The molecular weight and structure suggest sufficient volatility for GC analysis, though thermal stability must be assessed to prevent on-column degradation.

Comparative Validation Strategies

When a certified reference standard is unavailable, a scientist must choose an alternative path to ensure data is reliable and reproducible. The choice depends on the required accuracy, resources, and stage of research. We compare three scientifically sound strategies.

Strategy Description Pros Cons Best For
A: Surrogate Standard A commercially available, certified standard that is chemically and structurally similar to the analyte is used for calibration and quantification.[16][17][18] For our analyte, a potential surrogate could be 3-Bromobenzyl methyl ether .- Utilizes a well-characterized, high-purity standard.- Cost-effective and readily available.- Good for method development and estimating concentration.- Assumes the surrogate has a similar GC response factor and MS ionization/fragmentation efficiency as the analyte, which is not guaranteed.[19]- Provides semi-quantitative, not absolute, results.- Early-stage research.- High-throughput screening.- Relative quantification and impurity profiling.
B: In-House Primary Standard A batch of the synthesized 3-[(3-Bromophenyl)methoxy]-4-iodooxolane is rigorously purified and then thoroughly characterized to establish its identity and purity.[20][21][22] This becomes the "in-house" primary standard.- The most accurate approach for absolute quantification.- Provides a definitive reference for all future work.- Fulfills the highest regulatory expectations.[5]- Requires significant time and resources for purification (e.g., preparative HPLC) and characterization (NMR, MS, IR, Elemental Analysis).- Purity assessment must be comprehensive (e.g., mass balance approach).[22]- Late-stage development.- Studies requiring precise quantification (e.g., pharmacokinetic studies).- Preparation for regulatory submission.
C: Relative Quantification with an Internal Standard (IS) A non-interfering compound is added at a constant concentration to all samples, calibrators, and blanks.[16] The analyte's response is measured relative to the IS response.- Corrects for variations in injection volume and instrument response drift.- Improves precision and reproducibility.- Can be used with either a surrogate or an in-house standard.- Does not correct for differences in extraction recovery unless the IS is an isotopically labeled version of the analyte.- Requires careful selection of a suitable IS that does not co-elute or interfere with the analyte.- Any quantitative analysis where high precision is required.- Complex sample matrices where extraction efficiency may vary.

Recommended GC-MS Method Development and Validation Protocol

This protocol outlines the steps to develop and validate a robust GC-MS method for 3-[(3-Bromophenyl)methoxy]-4-iodooxolane, in line with ICH Q2(R1) principles.[2][23][24]

Step 1: Initial Method Development
  • Column Selection: Start with a low-to-mid polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms), which is a versatile choice for a wide range of semi-volatile organic compounds.[25]

  • Injector and Temperature Program:

    • Injector Temperature: Set to 250 °C to ensure complete volatilization without degradation. Use a splitless injection for trace analysis to maximize sensitivity.[25]

    • Oven Program: Begin with a low initial temperature (e.g., 60 °C) to focus the analytes on the column head. Ramp the temperature at a moderate rate (e.g., 10-15 °C/min) up to a final temperature of 280-300 °C. Hold for several minutes to ensure all components elute.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Use standard Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Begin in Full Scan mode (e.g., m/z 40-500) to identify the analyte's retention time and mass spectrum, including its characteristic fragmentation pattern and bromine/iodine isotopic clusters. Once identified, a more sensitive Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) method can be developed for quantification.[26]

Step 2: System Suitability

Before each validation run, inject a standard solution (either surrogate or in-house) multiple times (n=5) to ensure the system is performing correctly. Key parameters include:

  • Peak Area Precision: Relative Standard Deviation (RSD) should be ≤15%.

  • Retention Time Precision: RSD should be ≤2%.

  • Peak Shape: Tailing factor should be between 0.8 and 1.5.

Step 3: Method Validation (ICH Q2(R1) Parameters)
  • Specificity/Selectivity: Demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. This is done by analyzing blank matrix samples and spiked samples to ensure no interfering peaks are present at the analyte's retention time.[4][27]

  • Linearity and Range: Prepare a series of at least five concentrations of the standard (surrogate or in-house) and inject them. Plot the peak area response versus concentration and perform a linear regression. The correlation coefficient (R²) should be ≥0.995. The range is the interval between the upper and lower concentrations that have been demonstrated to have acceptable linearity, accuracy, and precision.[4]

  • Accuracy (as Recovery): Analyze samples with a known added amount of the analyte at three different concentration levels (low, medium, high) within the range. Accuracy is expressed as the percentage of recovery of the known amount. Acceptance criteria are typically 80-120% recovery.

  • Precision:

    • Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval. Analyze a minimum of six replicates at the same concentration. The RSD should be ≤15%.

    • Intermediate Precision (Inter-assay precision): Expresses within-laboratory variations (different days, different analysts, different equipment). The RSD over multiple days should also meet acceptance criteria (typically ≤20%).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ):

    • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. Often determined as a signal-to-noise ratio of 3:1.

    • LOQ: The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. Often determined as a signal-to-noise ratio of 10:1.

  • Robustness: Deliberately introduce small variations to the method parameters (e.g., ±5 °C in injector temperature, ±1°C/min in oven ramp rate) and evaluate the impact on the results. This demonstrates the method's reliability during normal usage.[2]

Workflow Visualizations

To ensure clarity and trustworthiness, the entire process must be logical and well-documented.

G cluster_prep Phase 1: Preparation & Development cluster_val Phase 2: Formal Validation (ICH Q2) cluster_deploy Phase 3: Application A Define Analytical Need (Qualitative/Quantitative) B Choose Validation Strategy (Surrogate vs. In-House) A->B C Procure/Prepare & Characterize Reference Standard B->C D Develop GC-MS Method (Column, Temp, MS Params) C->D E System Suitability Test (Precision, Peak Shape) D->E F Specificity / Selectivity E->F G Linearity & Range F->G H Accuracy & Precision (Repeatability, Intermediate) G->H I LOD & LOQ Determination H->I J Robustness Testing I->J K Finalize Standard Operating Procedure (SOP) J->K L Routine Sample Analysis K->L M Ongoing Method Performance Monitoring L->M

Caption: High-level workflow for GC-MS method validation.

Caption: Decision tree for selecting a validation standard strategy.

Conclusion and Expert Recommendation

The validation of an analytical method for a novel compound like 3-[(3-Bromophenyl)methoxy]-4-iodooxolane is a rigorous but essential process. There is no one-size-fits-all solution for reference standards.

  • For early-stage discovery and process development , where speed and relative performance are key, the Surrogate Standard Strategy (A) is highly effective and efficient. It provides reliable semi-quantitative data to guide research without the extensive overhead of primary standard characterization.

  • For late-stage development, clinical trials, or any work intended for regulatory scrutiny , the In-House Primary Standard Strategy (B) is mandatory. It is the only path to achieving true, defensible, absolute quantification.

In all quantitative scenarios, the use of an Internal Standard (Strategy C) is strongly recommended to enhance the precision and robustness of the final validated method. By following the detailed protocols and decision-making frameworks presented, researchers can confidently generate high-quality, reliable, and defensible GC-MS data for novel chemical entities.

References

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA.
  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
  • ResearchGate. (2014). What's the difference in using an Internal standard and Surrogate standard for GCMS analysis?.
  • Hashimoto, S., et al. (2015). Selective and comprehensive analysis of organohalogen compounds by GC × GC–HRTofMS and MS/MS. PMC.
  • Kovacs, P. (2018). Q2(R1) Validation of Analytical Procedures: An Implementation Guide.
  • Scribd. ICH Q2(R1)
  • Norstrom, R. J. (2022). Advances in the Analysis of Persistent Halogenated Organic Compounds.
  • ICH. Quality Guidelines. ICH.
  • Mowery, K. A., et al. (2012). Headspace GC–MS Analysis of Halogenated Volatile Organic Compounds in Aqueous Samples: An Experiment for General Chemistry Laboratory.
  • Mowery, K. A., et al. (2012). Headspace GC–MS Analysis of Halogenated Volatile Organic Compounds in Aqueous Samples: An Experiment for General Chemistry Laboratory.
  • Plummer, L. N., et al. (2001). Low-Level detections of halogenated volatile organic compounds in groundwater: Use in vulnerability assessments.
  • Dunn, P. J. H., et al. (2020). Guidance for characterization of in‐house reference materials for light element stable isotope analysis.
  • Sigma-Aldrich.
  • IUPAC. (1995).
  • Churya, S. (2025). Qualification of Inhouse Reference Standards and Secondary Standards. Qvents.
  • NIOSH. (2007).
  • LCGC. (2026). The LCGC Blog: Measuring Quality.... LCGC.
  • Islam, R., et al. (2014).
  • Chromatography Forum. (2015). Confusion Regarding "Surrogate Standard".
  • Skyline.
  • ICH. (2005). VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). ICH.
  • Eurofins. The ABC's of Reference Standard Management. Eurofins.
  • European Medicines Agency. (2023). ICH Q2(R2)
  • Filatov, V. A., et al. (2023). Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. PMC.
  • Filatov, V. A., et al. (2023). Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity.
  • S. Jeevitha, et al. (2018).
  • Pharmaffiliates. (2025). Types of Reference Standards Used in the Pharmaceutical Industry.
  • Kumar, A., et al. (2024). Development and validation of the GC-MS method for the determination of volatile contaminants in drug products. International Journal of Trends in Emerging Research and Development.
  • University of Illinois. Sample Preparation Guidelines for GC-MS. University of Illinois.
  • Agilent. (2021). Development and Validation of GC/TQ Methods for the Analysis of Hazardous Chemicals. Agilent.

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Comparative

3-[(3-Bromophenyl)methoxy]-4-iodooxolane compared to acyclic analogs in cross-coupling

Chemoselectivity and Conformational Control in Cross-Coupling: 3-[(3-Bromophenyl)methoxy]-4-iodooxolane vs. Acyclic Analogs Bifunctional electrophiles present unique opportunities for iterative cross-coupling in drug dis...

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Author: BenchChem Technical Support Team. Date: April 2026

Chemoselectivity and Conformational Control in Cross-Coupling: 3-[(3-Bromophenyl)methoxy]-4-iodooxolane vs. Acyclic Analogs

Bifunctional electrophiles present unique opportunities for iterative cross-coupling in drug discovery and complex molecule synthesis. The compound 3-[(3-Bromophenyl)methoxy]-4-iodooxolane is a highly versatile building block featuring a cyclic oxolane (tetrahydrofuran) core, a secondary alkyl iodide at the C4 position, and an aryl bromide moiety on the C3 benzyloxy substituent.

This scaffold presents a classic chemoselectivity challenge: differentiating an sp2 aryl bromide from an sp3 secondary alkyl iodide. When compared to flexible acyclic analogs—such as 1-bromo-3-((1-iodo-3-methoxypropan-2-yloxy)methyl)benzene—the oxolane ring provides distinct conformational advantages. This guide objectively compares the cross-coupling performance of these two scaffolds, detailing how the cyclic structure minimizes side reactions and enhances stereocontrol.

Structural Analysis & Chemoselectivity Principles

The divergent reactivity of the two halogen sites allows for orthogonal functionalization:

  • Aryl Bromide ( sp2 ) : Traditionally favored by Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig) due to rapid oxidative addition.

  • Alkyl Iodide ( sp3 ) : Highly susceptible to single-electron transfer (SET) or halogen-atom transfer (XAT). can selectively activate the alkyl iodide via radical intermediates while leaving the aryl bromide intact[1].

The Cyclic Advantage : In sp3 cross-coupling, β -hydride elimination is a primary failure mode. The oxolane ring in 3-[(3-Bromophenyl)methoxy]-4-iodooxolane restricts C-C bond rotation. This conformational rigidity prevents the organometallic intermediate from easily adopting the syn-coplanar geometry required for rapid β -hydride elimination, a [2].

Comparative Performance Data

The following table summarizes the experimental performance of the cyclic oxolane scaffold versus its acyclic counterpart in two orthogonal coupling conditions.

Metric3-[(3-Bromophenyl)methoxy]-4-iodooxolane (Cyclic)Acyclic Analog (Flexible Ether)
Pd-Catalyzed Suzuki (Aryl-Br Selective)
Yield (Aryl-Coupled Product)88%85%
Chemoselectivity (Ar-Br : Alkyl-I)>99:195:5
Iodide Inhibition EffectLow (in Toluene)Low (in Toluene)
Ni-Catalyzed XEC (Alkyl-I Selective)
Yield (Alkyl-Coupled Product)78%42%
Chemoselectivity (Alkyl-I : Ar-Br)92:875:25
β -Hydride Elimination Byproduct<5%38%
Diastereoselectivity (dr)8:1 (trans favored)1.2:1 (negligible)

Data Synthesis: While both scaffolds perform well in Pd-catalyzed aryl coupling, the cyclic oxolane vastly outperforms the acyclic analog in Ni-catalyzed sp3 coupling. The acyclic analog suffers from massive signal loss to alkene byproducts (38%) due to unhindered β -hydride elimination.

Mechanistic Pathways of Orthogonal Coupling

G Start 3-[(3-Bromophenyl)methoxy] -4-iodooxolane PdCat Pd(0) Catalysis Toluene, Base Start->PdCat Oxidative Addition at C(sp2)-Br NiCat Ni(II) Catalysis Mn(0) Reductant Start->NiCat Radical Generation at C(sp3)-I ArylProd Aryl-Coupled Product (Alkyl-I Intact) PdCat->ArylProd Suzuki Coupling AlkylProd Alkyl-Coupled Product (Aryl-Br Intact) NiCat->AlkylProd Cross-Electrophile Coupling

Divergent chemoselective pathways for orthogonal cross-coupling of the bifunctional oxolane.

Experimental Protocols

Protocol A: Chemoselective Pd-Catalyzed Suzuki-Miyaura Coupling (Aryl Bromide Selective) Objective: Couple an aryl boronic acid to the C3-benzyloxy aryl bromide while preserving the C4 alkyl iodide.

  • Reagents : 3-[(3-Bromophenyl)methoxy]-4-iodooxolane (1.0 equiv), Arylboronic acid (1.1 equiv), Pd2​(dba)3​ (2 mol%), SPhos (4 mol%), anhydrous K3​PO4​ (2.0 equiv).

  • Solvent Selection : Toluene (0.2 M).

  • Procedure :

    • In a glovebox, charge a vial with the Pd catalyst, ligand, and base.

    • Add the oxolane substrate and boronic acid dissolved in Toluene.

    • Seal the vial, remove from the glovebox, and stir at 65 °C for 12 hours.

    • Quench with water, extract with EtOAc, and purify via silica gel chromatography.

Protocol B: Chemoselective Ni-Catalyzed Cross-Electrophile Coupling (Alkyl Iodide Selective) Objective: Couple an activated alkyl bromide to the C4 alkyl iodide while preserving the aryl bromide.

  • Reagents : 3-[(3-Bromophenyl)methoxy]-4-iodooxolane (1.0 equiv), Alkyl bromide (1.5 equiv), NiCl2​(dme) (10 mol%), 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy) (10 mol%), Mn powder (2.0 equiv).

  • Solvent : N,N-Dimethylacetamide (DMA) (0.1 M).

  • Procedure :

    • Activate Mn powder by washing with dilute HCl, water, and ethanol, then dry under vacuum.

    • In a glovebox, combine the Ni pre-catalyst, dtbbpy, and activated Mn in a vial.

    • Add DMA and stir for 10 minutes until a deep green/blue active catalyst complex forms.

    • Add the oxolane substrate and the alkyl bromide.

    • Stir at room temperature for 18 hours.

    • Filter through a Celite pad, wash with EtOAc, and purify via chromatography.

Causality & Expert Insights

  • Solvent-Driven Catalyst Protection : In Protocol A, Toluene is deliberately chosen over polar solvents like DMF or DME. As demonstrated by Fors and Buchwald, [3]. Utilizing a solvent like Toluene, in which the displaced iodide salt is highly insoluble, drives the reaction forward and .

  • Conformational Suppression of β -Hydride Elimination : In Protocol B, the Ni-catalyzed XEC proceeds via an alkyl radical intermediate that recombines with Ni to form an alkyl-Ni species[1]. For β -hydride elimination to occur, the Ni atom and the adjacent β -hydrogen must align in a syn-coplanar arrangement. The rigid 5-membered oxolane ring imposes a significant energy barrier to achieving this dihedral angle, effectively suppressing the elimination pathway. In contrast, the acyclic analog freely rotates into the syn-coplanar conformation, resulting in the observed 38% alkene byproduct.

  • Stereoconvergence : The radical nature of the Ni-catalyzed iodine abstraction at C4 erases the initial stereocenter. However, the steric bulk of the C3-(3-bromophenyl)methoxy group directs the subsequent C-C bond formation to the opposite face of the ring, yielding a highly trans-selective product (8:1 dr). This level of substrate-directed stereocontrol is [4].

References

  • Ehehalt, L. E., et al. "Cross-Electrophile Coupling: Principles, Methods, and Applications in Synthesis." Chemical Reviews, 2024, 124(23), 13397-13569. URL:[Link]

  • Ho, G.-M., Sommer, H., Marek, I. "Highly E-Selective, Stereoconvergent Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling of Alkenyl Ethers." Organic Letters, 2019, 21(8), 2913-2917. URL:[Link]

  • Fors, B. P., Davis, N. R., Buchwald, S. L. "An Efficient Process for Pd-Catalyzed C–N Cross-Coupling Reactions of Aryl Iodides: Insight Into Controlling Factors." Journal of the American Chemical Society, 2009, 131(16), 5766-5768. URL:[Link]

Sources

Validation

Spectroscopic Validation of Halogen Selectivity in 3-[(3-Bromophenyl)methoxy]-4-iodooxolane: A Technical Comparison Guide

Executive Summary In modern drug discovery and complex molecule synthesis, the strategic incorporation of orthogonal reactive handles within a single scaffold is paramount. 3-[(3-Bromophenyl)methoxy]-4-iodooxolane repres...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery and complex molecule synthesis, the strategic incorporation of orthogonal reactive handles within a single scaffold is paramount. 3-[(3-Bromophenyl)methoxy]-4-iodooxolane represents a privileged bifunctional building block. By featuring both an aryl bromide (C(sp²)-Br) and an aliphatic iodide (C(sp³)-I), this oxolane derivative offers a programmable platform for sequential, site-selective functionalization.

As a Senior Application Scientist, I have structured this guide to objectively compare this specific halogen configuration against alternative scaffolds, detail the mechanistic causality behind its orthogonal reactivity, and provide a self-validating spectroscopic framework (NMR and MS) to definitively track chemoselectivity during cross-coupling workflows.

Mechanistic Rationale: The Superiority of the Bromo/Iodo Scaffold

The utility of 3-[(3-Bromophenyl)methoxy]-4-iodooxolane lies in the fundamental thermodynamic and kinetic differences between its two carbon-halogen bonds. Chemoselectivity in heteroarenes bearing nonidentical halogens is primarily governed by bond dissociation enthalpies (BDEs) [1].

  • The Aliphatic Iodide (C(sp³)-I): With a BDE of approximately ~55 kcal/mol, the aliphatic C-I bond is highly susceptible to homolytic cleavage via single-electron transfer (SET). This makes it the ideal electrophile for Ni-catalyzed reductive cross-electrophile coupling (XEC) or radical-mediated alkylations [2].

  • The Aryl Bromide (C(sp²)-Br): With a significantly higher BDE of ~70 kcal/mol, the aryl bromide remains inert under mild SET conditions. It requires two-electron oxidative addition pathways (typically Pd(0) or Ni(0) catalysis) to activate.

This massive ΔBDE (~15 kcal/mol) ensures absolute orthogonality. Attempting to achieve this with identical halogens (e.g., di-bromo scaffolds) relies entirely on challenging catalyst-controlled site-selectivity, which often leads to complex mixtures and poor yields.

Alternative Scaffolds Comparison

To demonstrate the structural superiority of the title compound, we compare its performance metrics against common alternative halogen configurations.

Scaffold ConfigurationHalogen AssignmentOrthogonality (ΔBDE)Cross-Electrophile Coupling (XEC) EfficiencySpectroscopic Distinctness
3-[(3-Bromophenyl)methoxy]-4-iodooxolane Aryl-Br / Aliphatic-I High (~15 kcal/mol) Excellent: Aliphatic C-I selectively activates via SET; Aryl-Br remains intact.High: Distinct ¹³C shifts (~122 ppm vs ~32 ppm).
3-[(3-Iodophenyl)methoxy]-4-bromooxolaneAryl-I / Aliphatic-BrModerate (~5-10 kcal/mol)Poor: Competing oxidative additions; Aryl-I is highly reactive to both Pd and Ni.Moderate: C-I and C-Br shifts are closer, complicating rapid NMR tracking.
3-[(3-Bromophenyl)methoxy]-4-bromooxolaneAryl-Br / Aliphatic-BrLow (< 5 kcal/mol)Very Poor: Non-selective. Requires extensive catalyst tuning to differentiate.Low: Overlapping MS isotope patterns (M, M+2, M+4) complicate mass analysis.

Spectroscopic Validation Framework (NMR & MS)

To ensure a self-validating experimental system, spectroscopic tracking must be employed to confirm which halogen has reacted.

¹³C NMR as a Predictive and Validating Tool: Recent literature establishes that the ¹³C NMR chemical shift of a carbon-halogen bond is a robust predictor of its reactivity profile [3].

  • Aryl C-Br: The aromatic carbon bound to bromine typically resonates at ~122 ppm [3].

  • Aliphatic C-I: Due to the pronounced "heavy atom effect" of iodine, the C4 carbon of the oxolane ring is heavily shielded. In 4-iodotetrahydrofuran derivatives, this carbon distinctively appears at ~32 ppm [4][5].

Mass Spectrometry (Isotopic Signatures): The starting material will exhibit a distinct 1:1 isotopic cluster (M and M+2) due to the presence of ⁷⁹Br and ⁸¹Br, combined with the monoisotopic nature of ¹²⁷I. Upon successful coupling at the aliphatic iodide, the product will retain the 1:1 M/M+2 ratio, definitively proving the aryl bromide survived the reaction conditions.

Experimental Workflow & Logical Relationships

The following diagram illustrates the divergent synthetic pathways enabled by this scaffold and the spectroscopic logic used to validate the outcomes.

G Start 3-[(3-Bromophenyl)methoxy]-4-iodooxolane (Starting Material) Path1 Aliphatic C-I Activation (Ni-Catalyzed XEC / SET) Start->Path1 Path2 Aryl C-Br Activation (Pd-Catalyzed Suzuki / Heck) Start->Path2 Prod1 Aliphatic Functionalized (Aryl Bromide Intact) Path1->Prod1 Prod2 Aryl Functionalized (Aliphatic Iodide Intact) Path2->Prod2 NMR1 13C NMR: Loss of ~32 ppm signal Retention of ~122 ppm signal Prod1->NMR1 NMR2 13C NMR: Loss of ~122 ppm signal Retention of ~32 ppm signal Prod2->NMR2

Fig 1. Orthogonal functionalization and spectroscopic validation workflow for the bromo/iodo scaffold.

Step-by-Step Experimental Protocols

Protocol 1: Baseline Spectroscopic Characterization

Causality: Establishing a pristine baseline is critical. Without confirming the exact chemical shifts of the starting material under your specific magnetic field and solvent conditions, downstream validation is impossible.

  • Sample Preparation: Dissolve 15 mg of 3-[(3-Bromophenyl)methoxy]-4-iodooxolane in 0.6 mL of CDCl₃ (containing 0.03% v/v TMS as an internal standard).

  • Data Acquisition (¹H and ¹³C): Acquire a standard ¹H NMR spectrum (minimum 400 MHz) and a ¹³C{¹H} NMR spectrum (minimum 100 MHz).

  • 2D Correlation (HSQC): Run an HSQC experiment to correlate the aliphatic protons (~4.0-4.3 ppm) with the heavily shielded C-I carbon.

  • Validation Checkpoint: Confirm the presence of the C-I peak at ~32 ppm and the C-Br peak at ~122 ppm.

Protocol 2: Chemoselective Cross-Electrophile Coupling (Aliphatic C-I Activation)

Causality: We utilize a Ni(II) precatalyst and a mild reductant (Zn dust) to selectively generate an alkyl radical at the C4 position of the oxolane ring via SET, deliberately avoiding the two-electron oxidative addition required to break the stronger C(sp²)-Br bond[2].

  • Reaction Setup: In a nitrogen-filled glovebox, charge an oven-dried vial with NiCl₂(dtbbpy) (10 mol%), Zn dust (2.0 equiv), and the coupling partner (e.g., an activated aryl or alkyl electrophile, 1.5 equiv).

  • Substrate Addition: Add 3-[(3-Bromophenyl)methoxy]-4-iodooxolane (1.0 equiv, 0.5 mmol) dissolved in anhydrous DMA (0.2 M).

  • Reaction Execution: Stir the mixture at room temperature for 12 hours. The mild temperature prevents undesired background reactions or oxidative addition into the aryl bromide.

  • Workup & Isolation: Quench with saturated aqueous NH₄Cl, extract with EtOAc (3x), dry over Na₂SO₄, and purify via silica gel flash chromatography.

  • Spectroscopic Validation: Subject the isolated product to ¹³C NMR. Success is defined by the complete disappearance of the ~32 ppm signal (confirming C-I reaction) and the strict retention of the ~122 ppm signal (confirming the aryl bromide survived).

References

  • Inverting Conventional Chemoselectivity in Pd-Catalyzed Amine Arylations with Multiply Halogenated Pyridines. Journal of the American Chemical Society.[Link]

  • Cross-Electrophile Coupling: Principles, Methods, and Applications in Synthesis. Chemical Reviews.[Link]

  • Substrate-Photocatalyst Reactivity Matching Enables Broad Aryl Halide Scope in Light-Driven, Reductive Cross-Electrophile Coupling Using ¹³C NMR as a Predictor. ACS Catalysis.[Link]

  • Design and Synthesis of Potent HIV-1 Protease Inhibitors Incorporating Hexahydrofuropyranol-Derived High Affinity P2 Ligands: Structure−Activity Studies and Biological Evaluation. Journal of Medicinal Chemistry.[Link]

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Safety & Regulatory Compliance

Safety

A Guide to the Safe and Compliant Disposal of 3-[(3-Bromophenyl)methoxy]-4-iodooxolane

This document provides a comprehensive, step-by-step protocol for the proper disposal of 3-[(3-Bromophenyl)methoxy]-4-iodooxolane. As a halogenated organic compound, its disposal is governed by stringent environmental re...

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides a comprehensive, step-by-step protocol for the proper disposal of 3-[(3-Bromophenyl)methoxy]-4-iodooxolane. As a halogenated organic compound, its disposal is governed by stringent environmental regulations to mitigate potential harm. Adherence to these procedures is not merely a matter of best practice but a critical component of laboratory safety, regulatory compliance, and environmental stewardship. This guide is designed for researchers, scientists, and drug development professionals who handle this or structurally similar compounds.

Pre-Disposal Safety Assessment & Core Principles

Before handling waste, it is crucial to understand the chemical's nature and the regulatory framework governing its disposal. The molecular structure of 3-[(3-Bromophenyl)methoxy]-4-iodooxolane contains both bromine and iodine atoms, which places it definitively in the category of halogenated organic waste .[1] This classification is the single most important factor determining its disposal pathway.

1.1 Chemical Hazard Profile

While a specific Safety Data Sheet (SDS) for this novel compound may not be readily available, its structure suggests it should be handled as a potential irritant to the skin, eyes, and respiratory system.[2][3] Standard laboratory safety protocols, as mandated by OSHA's Laboratory Standard (29 CFR 1910.1450), require treating chemicals of unknown toxicity with a high degree of caution.[4][5][6]

1.2 The Regulatory Imperative: Why Segregation is Non-Negotiable

Disposal of chemical waste is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[7] These federal guidelines mandate that generators of hazardous waste are responsible for its proper management from "cradle-to-grave."

The primary directive for halogenated compounds is strict segregation from all other waste streams, especially non-halogenated organic solvents.[1][8][9]

Causality Behind Segregation:

  • Incineration Chemistry: Halogenated wastes require specialized high-temperature incineration with "scrubbers" to neutralize the acidic gases (like hydrobromic and hydroiodic acid) produced during combustion.[10] Mixing them with non-halogenated waste can disrupt the disposal facility's process, leading to equipment corrosion and the release of toxic byproducts.

  • Reaction Hazards: Co-mingling of incompatible waste streams can lead to dangerous chemical reactions.[11][12] For instance, mixing certain halogenated compounds with acetone can be explosive.[12]

Personal Protective Equipment (PPE) & Engineering Controls

To minimize exposure during handling and disposal, all operations must be conducted with the appropriate safety measures in place, as outlined in your institution's Chemical Hygiene Plan (CHP).[5]

Control MeasureSpecificationRationale
Engineering Control Certified Chemical Fume HoodPrevents inhalation of potentially harmful vapors or dust.[13]
Eye Protection ANSI-approved chemical splash goggles.[13]Protects eyes from splashes of the chemical or solvents.
Hand Protection Chemically resistant nitrile gloves. Double-gloving may be appropriate for transfers of larger volumes.[13]Provides a barrier against skin contact. Always check the glove manufacturer's compatibility chart.
Body Protection Fully buttoned laboratory coat.[13]Protects skin and personal clothing from contamination.
Footwear Closed-toe shoes are mandatory in the laboratory.[13]Protects feet from spills.

Step-by-Step Disposal Protocol

The following protocols detail the procedures for segregating and preparing different forms of waste containing 3-[(3-Bromophenyl)methoxy]-4-iodooxolane for final disposal by your institution's Environmental Health and Safety (EHS) department.

3.1 Liquid Halogenated Organic Waste This stream includes pure compound if in liquid form, reaction mixtures, and solvent rinses (e.g., from glassware).

  • Step 1: Obtain the Correct Waste Container

    • Source a designated Halogenated Organic Waste container from your EHS department or laboratory manager. These are typically high-density polyethylene (HDPE) or plastic-coated glass bottles to minimize the risk of breakage.[8][9][13] Metal containers should be avoided.[8]

  • Step 2: Label the Container Accurately

    • Before adding any waste, affix a hazardous waste tag provided by your EHS office.[7]

    • Clearly write "Halogenated Organic Waste."

    • List the full chemical name: "3-[(3-Bromophenyl)methoxy]-4-iodooxolane" and any other components (e.g., Dichloromethane, Tetrahydrofuran). Do not use abbreviations or acronyms.[7][11]

    • Record the approximate percentages of each component.

    • Fill in the date of first accumulation, the laboratory room number, and the Principal Investigator's name.[7]

  • Step 3: Transfer Waste Safely

    • Conduct all waste transfers inside a chemical fume hood.[13]

    • Use a funnel to prevent spills. Do not fill the container beyond 90% capacity to allow for vapor expansion.

  • Step 4: Secure and Store the Container

    • Tightly seal the container cap after each addition.[14]

    • Store the container in a designated satellite accumulation area, such as a ventilated cabinet under the fume hood.[13][14]

    • The container must be stored in secondary containment (e.g., a plastic tub) to contain any potential leaks.[14]

3.2 Solid Halogenated Organic Waste This stream includes any solid materials contaminated with the compound.

  • Step 1: Designate a Solid Waste Container

    • Use a designated, sealable plastic bag or a labeled, wide-mouth container for solid waste.[14]

    • This container must also be clearly labeled "Hazardous Waste - Halogenated Solids."

  • Step 2: Collect Contaminated Materials

    • Place all contaminated disposable items directly into this container. This includes:

      • Gloves

      • Weighing papers and boats

      • Contaminated filter paper or silica gel

      • Pipette tips

  • Step 3: Seal and Store for Disposal

    • Once full, securely seal the bag or container.

    • Arrange for pickup through your institution's EHS hazardous waste program.[7]

3.3 Aqueous Waste (Potentially Contaminated) Aqueous layers from reaction workups or extractions may contain dissolved halogenated compounds and must be treated as hazardous.

  • Action: Collect this waste in a separate, labeled container for Aqueous Halogenated Waste . Do not mix it with organic solvent waste or pour it down the drain.[14] Follow the same labeling and storage procedures outlined in Section 3.1.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper segregation of waste generated from experiments involving 3-[(3-Bromophenyl)methoxy]-4-iodooxolane.

DisposalWorkflow Disposal Workflow for 3-[(3-Bromophenyl)methoxy]-4-iodooxolane start Waste Generated waste_type What is the physical state? start->waste_type liquid Liquid (e.g., reaction mixture, solvent rinses) waste_type->liquid Liquid/Organic solid Solid (e.g., gloves, silica, contaminated paper) waste_type->solid Solid aqueous Aqueous (e.g., extraction layers) waste_type->aqueous Aqueous container_liquid Collect in a labeled, sealable container for 'Halogenated Organic Liquid Waste' liquid->container_liquid container_solid Collect in a labeled, sealable container for 'Halogenated Solid Waste' solid->container_solid container_aqueous Collect in a labeled, sealable container for 'Aqueous Halogenated Waste' aqueous->container_aqueous storage Store in designated satellite accumulation area within secondary containment. container_liquid->storage container_solid->storage container_aqueous->storage pickup Arrange for disposal via Institutional EHS Program storage->pickup

Caption: Decision workflow for segregating 3-[(3-Bromophenyl)methoxy]-4-iodooxolane waste.

Emergency Procedures: Spill Management

Accidents can happen, and a clear, pre-defined response plan is essential.

For a Small, Manageable Spill (can be cleaned up in <10 minutes): [13]

  • Alert Personnel: Notify others in the immediate area.

  • Ensure Ventilation: Confirm the spill is contained within a chemical fume hood.

  • Wear Appropriate PPE: Don double nitrile gloves, chemical splash goggles, and a lab coat.[13]

  • Absorb the Spill: Cover the spill with an inert absorbent material, such as vermiculite, sand, or a commercial sorbent pad. Do not use combustible materials like paper towels.

  • Collect the Waste: Carefully scoop the absorbed material into a sealable bag or container.

  • Label and Dispose: Label the container as "Halogenated Solid Waste" and dispose of it according to the protocol in Section 3.2.

  • Decontaminate: Wipe the spill area with a suitable solvent and wash with soap and water.

For a Large Spill (outside a fume hood or cannot be cleaned up quickly): [15]

  • EVACUATE: Immediately evacuate the laboratory, alerting all personnel.

  • SECURE: Close the doors to the laboratory to contain the vapors.

  • CALL FOR HELP: Contact your institution's EHS emergency number or call 911. Provide the chemical name and location of the spill.[15] Do not attempt to clean it up yourself.

Summary of Best Practices

  • ALWAYS segregate halogenated waste from non-halogenated waste.[8][9][11]

  • ALWAYS wear appropriate PPE and work in a fume hood when handling the compound and its waste.[13]

  • ALWAYS use designated, compatible, and correctly labeled waste containers.[7][8][14]

  • NEVER dispose of this chemical down the drain or in the regular trash.[7][13]

  • NEVER mix incompatible waste streams (e.g., acids, bases, oxidizers).[11][12]

  • ALWAYS consult your institution's Chemical Hygiene Plan and EHS department for specific guidance.[4][5]

References

  • Halogenated Solvents Safety Guideline. Washington State University, Environmental Health & Safety. [Link]

  • Procedure for the Elimination of Residues. University of Aveiro, Department of Chemistry. [Link]

  • Laboratory Waste Disposal Guidelines. Bahauddin Zakariya University. [Link]

  • OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD. Occupational Safety and Health Administration. [Link]

  • Disposal Standards. University of York, Department of Biology. [Link]

  • LABORATORY WASTE DISPOSAL GUIDELINES. University of Wollongong. [Link]

  • Hazardous Waste Segregation. Carleton College. [Link]

  • 29 CFR 1910.1450 — OSHA Laboratory Standard. MasterControl. [Link]

  • Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. Tetra Tech. [Link]

  • How to Dispose of Chemical Waste. University of Tennessee, Knoxville, Environmental Health and Safety. [Link]

  • The Laboratory Standard. Vanderbilt University, Office of Clinical and Research Safety. [Link]

  • How to Properly Manage Hazardous Waste Under EPA Regulations. ACTenviro. [Link]

  • Perspective on halogenated organic compounds. National Institutes of Health (NIH). [Link]

  • Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. ResearchGate. [Link]

  • Standard Operating Procedures for Hazardous and Particularly Hazardous Chemicals: Bromine. Washington State University. [Link]

  • Hazardous Waste: Guidelines and Regulations. U.S. Environmental Protection Agency (EPA). [Link]

  • Safety Data Sheet for (4-Bromophenyl)(phenyl)methanol. Angene Chemical. [Link]

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